4-(Naphthalen-1-yloxy)aniline
Description
Structure
3D Structure
Properties
IUPAC Name |
4-naphthalen-1-yloxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO/c17-13-8-10-14(11-9-13)18-16-7-3-5-12-4-1-2-6-15(12)16/h1-11H,17H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYGYJLHOEOYGIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2OC3=CC=C(C=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10356101 | |
| Record name | 4-(naphthalen-1-yloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76590-19-7 | |
| Record name | 4-(naphthalen-1-yloxy)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10356101 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
4-(Naphthalen-1-yloxy)aniline CAS 6315-96-4 chemical properties
An In-depth Technical Guide to 4-(Naphthalen-1-yloxy)aniline (CAS 6315-96-4)
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Naphthalen-1-yloxy)aniline, registered under CAS number 6315-96-4, is a bifunctional aromatic compound featuring a naphthalene ring linked to an aniline moiety through an ether bond. This unique structural architecture combines the rich electronic properties of the extended π-system of naphthalene with the versatile reactivity of a primary aromatic amine. These characteristics make it a molecule of significant interest, serving as a valuable building block and molecular scaffold in diverse fields, from medicinal chemistry to materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, potential applications, and safe handling protocols, grounded in established chemical principles and supported by authoritative references.
Physicochemical and Structural Properties
The fundamental properties of 4-(Naphthalen-1-yloxy)aniline define its behavior in chemical and biological systems. While specific experimental data such as melting and boiling points are not widely reported in standard databases, its characteristics can be inferred from its structure and data on analogous compounds.
Table 1: Core Physicochemical Properties of 4-(Naphthalen-1-yloxy)aniline
| Property | Value / Description | Source(s) |
| CAS Number | 6315-96-4 | - |
| Molecular Formula | C₁₆H₁₃NO | - |
| Molecular Weight | 247.29 g/mol | Calculated |
| Physical Form | Expected to be a low-melting solid at room temperature. | |
| Purity | Commercially available in purities ranging from 95% to 99%. | [1] |
| Storage | Recommended to be stored in a dark, dry place, sealed from air and moisture. | |
| InChI | InChI=1S/C16H13NO/c17-13-8-10-15(11-9-13)18-16-7-3-5-12-4-1-2-6-14(12)16/h1-11H,17H2 | [1] |
| InChIKey | YJISOMDXBSSJTM-UHFFFAOYSA-N | [1] |
Spectroscopic Profile for Structural Elucidation
Confirming the identity and purity of 4-(Naphthalen-1-yloxy)aniline relies on standard spectroscopic techniques. Below is an expert analysis of the expected spectral data based on its functional groups and structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (approximately 6.8–8.2 ppm) due to the presence of 11 distinct aromatic protons across the two ring systems. The seven protons of the naphthalene ring and the four protons of the p-substituted aniline ring will exhibit characteristic splitting patterns (doublets, triplets, and multiplets). A broad singlet, which may exchange with D₂O, is anticipated for the two amine (-NH₂) protons, likely appearing between 3.5 and 4.5 ppm, though its position can vary with solvent and concentration. Spectroscopic data from related naphthalen-yloxy derivatives confirm these general chemical shift regions.[2]
-
¹³C NMR: The carbon spectrum should display 16 unique signals. The carbon atom attached to the ether oxygen on the naphthalene ring (C-O) would be significantly downfield, as would the carbon attached to the nitrogen on the aniline ring (C-N). The remaining aromatic carbons would resonate in the typical range of ~110–155 ppm. Data for analogous compounds like 4-methoxy-N-(naphthalen-1-ylmethyl)aniline can provide reference points for these shifts.[3]
Infrared (IR) Spectroscopy
The IR spectrum provides a clear fingerprint of the key functional groups within the molecule.
-
N-H Stretching: A pair of medium-to-sharp absorption bands is expected in the 3350–3450 cm⁻¹ region, characteristic of a primary amine (-NH₂).
-
C-H Stretching: Aromatic C-H stretching vibrations will appear just above 3000 cm⁻¹.
-
C=C Stretching: Multiple sharp peaks between 1450 and 1600 cm⁻¹ will correspond to the aromatic ring skeletal vibrations.
-
C-O-C Stretching: A strong, characteristic band for the aryl ether linkage (Ar-O-Ar) should be present in the 1200–1270 cm⁻¹ region.
-
C-N Stretching: A weaker absorption for the C-N bond is expected around 1280–1350 cm⁻¹.
Mass Spectrometry (MS)
In mass spectrometry, 4-(Naphthalen-1-yloxy)aniline is expected to show a prominent molecular ion peak (M⁺) at an m/z value of approximately 247.29, corresponding to its molecular weight.
Synthesis and Chemical Reactivity
The formation of the aryl ether linkage is central to the synthesis of this molecule. Modern cross-coupling reactions provide efficient and versatile routes.
Representative Synthetic Protocols
Two primary strategies are viable for synthesizing 4-(Naphthalen-1-yloxy)aniline: the Ullmann condensation and the Buchwald-Hartwig C-O coupling reaction.
Method A: Ullmann Condensation
The Ullmann condensation is a classic, copper-catalyzed reaction for forming carbon-heteroatom bonds.[4][5] In this context, it involves the coupling of a phenol with an aryl halide.
-
Reaction: 1-Naphthol + 4-Iodoaniline → 4-(Naphthalen-1-yloxy)aniline
-
Causality: This reaction is driven by a copper(I) catalyst, which facilitates the nucleophilic substitution of the halide on the aniline ring by the naphthoxide ion. A base (e.g., K₂CO₃ or K₃PO₄) is required to deprotonate the 1-naphthol, forming the active nucleophile. High temperatures are often necessary for the traditional Ullmann reaction.[6][7]
Method B: Buchwald-Hartwig C-O Coupling
A more contemporary and often milder alternative is the palladium-catalyzed Buchwald-Hartwig reaction, which exhibits broad functional group tolerance and typically proceeds under less harsh conditions than the Ullmann reaction.[8][9][10]
-
Reaction: 1-Naphthol + 4-Bromoaniline → 4-(Naphthalen-1-yloxy)aniline
-
Causality: The reaction mechanism involves a Pd(0)/Pd(II) catalytic cycle. The Pd(0) catalyst undergoes oxidative addition into the aryl halide (C-Br) bond. Subsequent coordination and deprotonation of the phenol, followed by reductive elimination, yields the desired aryl ether product and regenerates the Pd(0) catalyst.[10] The choice of phosphine ligand is critical for the efficiency of the catalytic cycle.
Experimental Workflow: Buchwald-Hartwig C-O Coupling
-
Setup: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., XPhos or SPhos), and a strong, non-nucleophilic base (e.g., Cs₂CO₃ or K₃PO₄).
-
Reagents: Add 1-naphthol (1.0 equivalent) and 4-bromoaniline (1.1 equivalents) to the vessel, followed by an anhydrous, degassed solvent such as toluene or dioxane.
-
Reaction: Heat the mixture with stirring at 80–110 °C. Monitor the reaction progress using an appropriate technique (e.g., TLC or GC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with a solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue via flash column chromatography on silica gel to obtain the pure product.
Caption: Workflow for Buchwald-Hartwig Synthesis.
Chemical Reactivity
-
Aniline Moiety: The primary amine group is a versatile functional handle. It can undergo N-alkylation or N-acylation to generate secondary or tertiary amines and amides, respectively. It can also be converted into a diazonium salt, a key intermediate for introducing a wide range of other functional groups (e.g., -OH, -CN, -halogens) via Sandmeyer-type reactions.[11]
-
Aromatic Rings: Both the naphthalene and aniline rings are susceptible to electrophilic aromatic substitution. The substitution pattern will be directed by the existing activating groups (the -NH₂ and -OAr groups are activating, ortho-, para-directing).
Research Applications and Fields of Interest
The hybrid structure of 4-(Naphthalen-1-yloxy)aniline makes it a promising candidate for development in several advanced research areas.
Medicinal Chemistry and Drug Development
Both naphthalene and aniline are privileged scaffolds in medicinal chemistry. Naphthalene derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. Anilino-naphthoquinones, for example, have been identified as potent inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in cancer therapy. Therefore, 4-(Naphthalen-1-yloxy)aniline serves as an excellent starting point for synthesizing novel bioactive agents.
Materials Science and Organic Electronics
Molecules with extended π-conjugated systems, such as this one, often possess interesting photophysical properties. Analogous multi-aromatic amine structures are widely used as hole-transport materials in organic light-emitting diodes (OLEDs) and as components in organic photovoltaics (OPVs).[12] The combination of the electron-rich aniline and the large naphthalene system suggests potential for good charge mobility and thermal stability, making it a target for investigation in next-generation electronic devices.[12]
Caption: Potential Research Application Areas.
Safety and Handling
Table 2: Anticipated GHS Hazard Classification
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement |
| Acute Toxicity (Oral, Dermal, Inhalation) | GHS07: Exclamation Mark | Warning | H302: Harmful if swallowed. H312: Harmful in contact with skin. H332: Harmful if inhaled. |
| Skin Corrosion/Irritation | GHS07: Exclamation Mark | Warning | H315: Causes skin irritation. |
| Serious Eye Damage/Irritation | GHS07: Exclamation Mark | Warning | H319: Causes serious eye irritation. |
| Specific Target Organ Toxicity (Single Exposure) | GHS07: Exclamation Mark | Warning | H335: May cause respiratory irritation. |
Note: This classification is extrapolated from data for structurally similar compounds and the parent aniline structure. Users must consult a supplier-specific SDS and perform their own risk assessment.
Recommended Safe Handling Practices
-
Engineering Controls: Use this compound only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber).
-
Skin and Body Protection: Wear a lab coat and ensure skin is not exposed.
-
-
Hygiene Measures: Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.
Conclusion
4-(Naphthalen-1-yloxy)aniline is a chemically rich molecule that stands at the intersection of several key areas of modern chemical research. Its synthesis is accessible through well-established and robust cross-coupling methodologies like the Buchwald-Hartwig reaction. The presence of both a reactive primary amine and a large, electronically active naphthalene-ether system provides a powerful platform for the development of novel pharmaceuticals and advanced organic materials. Researchers and scientists are encouraged to explore its potential as a versatile building block, while adhering strictly to appropriate safety protocols due to the potential hazards associated with aromatic amines.
References
-
Buchwald, S. L., & Hartwig, J. F. (n.d.). Buchwald–Hartwig amination. Wikipedia. Retrieved from [Link]
-
Yuan, Y., et al. (2021). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Synthesis Spotlight. (n.d.). Buchwald–Hartwig Amination with Aqueous Ammonia. Retrieved from [Link]
-
Wikipedia. (n.d.). Ullmann condensation. Retrieved from [Link]
- Supporting Information for Ru-catalyzed reductive amination reactions. (n.d.).
- Jadhav, S. N., et al. (n.d.). Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. The Royal Society of Chemistry.
-
PubChem. (n.d.). 4-Benzyloxyaniline. National Institutes of Health. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]
- Bergbreiter, D. E. (2003). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Journal of Organic Chemistry.
-
Chemical Synthesis Database. (2025). 4-naphthalen-1-yloxy-benzoic acid. Retrieved from [Link]
- Cristau, H.-J., et al. (2005). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands. Journal of the American Chemical Society.
-
Organic Synthesis. (n.d.). Ullmann Coupling & other Cu Catalyzed reactions. Retrieved from [Link]
- MDPI. (2023). Synthesis of 1,4-Dialkoxynaphthalene-Based Imidazolium Salts and Their Cytotoxicity in Cancer Cell Lines. Molecules.
- Esezobor, D. E., et al. (2017). Synthesis of 4,4'-dihydroxyazobenzene and 4'-Dihydroxyphenylazo-2-naphthol from Diazotised aniline and Anthocyanins from Delonix regia.
-
Organic Chemistry Portal. (2009). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines. Retrieved from [Link]
- Patil, R., et al. (2021). 1H and 13C NMR chemical shifts of 2-n-alkylamino-naphthalene-1,4-diones. Magnetic Resonance in Chemistry.
Sources
- 1. CAS 125404-00-4: 4-(1-Naphthalenyl)benzenamine [cymitquimica.com]
- 2. mdpi.com [mdpi.com]
- 3. rsc.org [rsc.org]
- 4. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. xray.uky.edu [xray.uky.edu]
- 7. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. insights.sent2promo.com [insights.sent2promo.com]
- 12. leapchem.com [leapchem.com]
An In-Depth Technical Guide to 4-(Naphthalen-1-yloxy)aniline: Molecular Structure, Properties, and Synthetic Strategies
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-(Naphthalen-1-yloxy)aniline is an aromatic ether-amine derivative that holds significant potential as a scaffold in medicinal chemistry and materials science. Its unique molecular architecture, which combines the rigid, polycyclic naphthalene core with the versatile aniline moiety through an ether linkage, provides a platform for the development of novel therapeutic agents and functional organic materials. The naphthalene group, a common motif in bioactive compounds, is known to impart desirable pharmacokinetic properties, while the aniline portion offers a reactive handle for further chemical modifications.[1][2][3][4] This guide provides a comprehensive overview of the molecular structure, physicochemical properties, synthetic routes, and potential applications of 4-(Naphthalen-1-yloxy)aniline, with a focus on its relevance to drug discovery and development.
Molecular Structure and Physicochemical Properties
The molecular structure of 4-(Naphthalen-1-yloxy)aniline consists of a naphthalene ring linked to an aniline ring via an oxygen atom at the 1-position of the naphthalene and the 4-position of the aniline.
Molecular Formula: C₁₆H₁₃NO
Molecular Weight: 235.28 g/mol
The presence of both aromatic rings and the ether linkage dictates the physicochemical properties of the molecule, influencing its solubility, melting point, and electronic characteristics. The lone pair of electrons on the nitrogen atom of the aniline group and the oxygen of the ether linkage can participate in resonance with the aromatic systems, affecting the molecule's reactivity and potential for intermolecular interactions.
| Property | Value | Source |
| Molecular Formula | C₁₆H₁₃NO | Calculated |
| Molecular Weight | 235.28 g/mol | Calculated |
| Appearance | Expected to be a solid at room temperature | Inferred from similar aromatic compounds |
| Solubility | Likely soluble in common organic solvents like DMSO, DMF, and chlorinated solvents. Poorly soluble in water. | Inferred from structural similarity to other aromatic ethers and amines. |
| Melting Point | Not available in literature; expected to be a crystalline solid with a defined melting point. | N/A |
Synthetic Strategies
The synthesis of 4-(Naphthalen-1-yloxy)aniline can be approached through several established methods in organic chemistry, primarily involving the formation of the diaryl ether bond and the introduction of the amino group. Two plausible and widely applicable synthetic routes are the Ullmann condensation followed by reduction, or a Buchwald-Hartwig amination approach.
Route 1: Ullmann Condensation and Nitro Group Reduction
This classical approach involves the formation of the diaryl ether linkage via a copper-catalyzed Ullmann condensation, followed by the reduction of a nitro group to the desired aniline.[5][6][7][8][9]
Step 1: Synthesis of 1-(4-Nitrophenoxy)naphthalene via Ullmann Condensation
The Ullmann condensation is a well-established method for the synthesis of diaryl ethers, typically involving the reaction of a phenol with an aryl halide in the presence of a copper catalyst and a base at elevated temperatures.[5][6][7]
-
Reactants: 1-Naphthol and 4-nitrofluorobenzene (or other 4-halonitrobenzene).
-
Catalyst: Copper(I) iodide (CuI) or other copper sources.[7]
-
Base: Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[7]
-
Solvent: A high-boiling polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Experimental Protocol:
-
To a stirred solution of 1-naphthol (1.0 eq) and potassium carbonate (2.0 eq) in DMF, add copper(I) iodide (0.1 eq).
-
Add 4-nitrofluorobenzene (1.1 eq) to the reaction mixture.
-
Heat the mixture at 120-150 °C for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 1-(4-nitrophenoxy)naphthalene.
Step 2: Reduction of the Nitro Group
The nitro group of 1-(4-nitrophenoxy)naphthalene is then reduced to an amino group to yield the final product.
-
Reducing Agent: Common reducing agents for nitroarenes include tin(II) chloride (SnCl₂) in ethanol or ethyl acetate, catalytic hydrogenation (H₂/Pd-C), or iron powder in acidic medium.
Experimental Protocol (using SnCl₂):
-
Dissolve 1-(4-nitrophenoxy)naphthalene (1.0 eq) in ethanol.
-
Add an excess of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-5 eq).
-
Reflux the reaction mixture for 2-4 hours, monitoring by TLC.
-
Cool the mixture and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography to obtain 4-(naphthalen-1-yloxy)aniline.
Caption: Synthetic pathway for 4-(Naphthalen-1-yloxy)aniline via Ullmann condensation and subsequent nitro group reduction.
Route 2: Buchwald-Hartwig Amination
An alternative, more modern approach is the palladium-catalyzed Buchwald-Hartwig amination.[10][11][12][13][14] This method allows for the direct formation of the C-N bond between an aryl halide and an amine.
Step 1: Synthesis of 1-Bromonaphthalene (if not commercially available)
This can be achieved through the direct bromination of naphthalene.
Step 2: Buchwald-Hartwig Amination
This reaction couples an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.[10][12][14]
-
Reactants: 1-Bromonaphthalene and 4-aminophenol.
-
Catalyst: A palladium source such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) or Pd(OAc)₂ (palladium(II) acetate).
-
Ligand: A bulky, electron-rich phosphine ligand like Xantphos, BINAP, or a biarylphosphine ligand.[10]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous toluene or dioxane.
Experimental Protocol:
-
In a glovebox or under an inert atmosphere, combine 1-bromonaphthalene (1.0 eq), 4-aminophenol (1.2 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.02 eq), and Xantphos (0.04 eq) in a reaction vessel.
-
Add anhydrous toluene.
-
Seal the vessel and heat the mixture at 80-110 °C for 12-24 hours, with stirring.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography to yield 4-(naphthalen-1-yloxy)aniline.
Caption: Synthesis of 4-(Naphthalen-1-yloxy)aniline using the Buchwald-Hartwig amination reaction.
Spectroscopic Characterization
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the naphthalene and aniline rings, as well as a signal for the amine protons. The chemical shifts will be influenced by the electron-donating and -withdrawing effects of the substituents.
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Naphthalene Protons | 7.0 - 8.2 | Multiplets |
| Aniline Protons | 6.5 - 7.5 | Doublets |
| Amine (NH₂) Protons | 3.5 - 5.0 | Broad singlet |
¹³C NMR Spectroscopy
The carbon NMR spectrum will display signals for all 16 carbon atoms in the molecule, with the chemical shifts indicating the electronic environment of each carbon.
| Carbon | Expected Chemical Shift (δ, ppm) |
| Naphthalene Carbons | 110 - 140 |
| Aniline Carbons | 115 - 150 |
| C-O (Naphthalene) | 150 - 160 |
| C-O (Aniline) | 140 - 155 |
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.[17][18]
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H Stretch (amine) | 3300 - 3500 (two bands for primary amine) |
| C-H Stretch (aromatic) | 3000 - 3100 |
| C=C Stretch (aromatic) | 1450 - 1600 |
| C-O Stretch (aryl ether) | 1200 - 1270 |
| C-N Stretch (aromatic amine) | 1250 - 1335 |
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak [M]⁺ at m/z corresponding to the exact mass of C₁₆H₁₃NO. Fragmentation patterns would likely involve cleavage of the ether bond.
Applications in Drug Development
The 4-(naphthalen-1-yloxy)aniline scaffold is a promising starting point for the design of novel therapeutic agents. Naphthalene derivatives have a well-documented history in medicinal chemistry, exhibiting a broad range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3][4][19][20]
-
Anticancer Agents: The naphthalene moiety is present in several anticancer drugs.[4][19] Derivatives of 4-(naphthalen-1-yloxy)aniline could be explored as inhibitors of various cancer-related targets such as kinases or topoisomerases. The aniline group provides a convenient point for further derivatization to optimize binding to target proteins.
-
Antimicrobial Agents: Naphthalene-based compounds have shown potent activity against a range of microbial pathogens.[1] The lipophilic nature of the naphthalene core can facilitate membrane permeability, a crucial factor for antimicrobial efficacy.
-
Enzyme Inhibitors: The rigid structure of the naphthalene ring system can serve as an anchor for binding to the active sites of enzymes. By modifying the substituents on the aniline ring, it is possible to fine-tune the inhibitory activity and selectivity.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling 4-(naphthalen-1-yloxy)aniline. While a specific Material Safety Data Sheet (MSDS) is not available, the safety profile can be inferred from related aromatic amines and ethers.[21][22][23][24][25]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.
-
Toxicity: Aromatic amines can be toxic and should be handled with care. Potential hazards include skin and eye irritation, and possible long-term health effects.
Conclusion
4-(Naphthalen-1-yloxy)aniline is a molecule with significant potential for applications in drug discovery and materials science. Its synthesis can be achieved through established and reliable methods such as the Ullmann condensation and the Buchwald-Hartwig amination. The structural and electronic properties of this compound make it an attractive scaffold for the development of novel bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of 4-(naphthalen-1-yloxy)aniline and its derivatives is warranted to fully explore its therapeutic potential.
References
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 23, 2026, from [Link]
-
Buchwald–Hartwig Amination with Aqueous Ammonia - Synthesis Spotlight. (n.d.). Retrieved February 23, 2026, from [Link]
-
Ullmann Condensation - SynArchive. (n.d.). Retrieved February 23, 2026, from [Link]
- Chan, D. M. T., Monaco, K. L., Wang, R.-P., & Winters, M. P. (2003). Ullmann Diaryl Ether Synthesis in Ionic Liquids. Tetrahedron Letters, 44(19), 3863–3865.
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023, June 30). Retrieved February 23, 2026, from [Link]
- Contente, M. L., & Paradisi, F. (2018). One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation.
- Cristau, H.-J., Cellier, P. P., Hamada, S., Spindler, J.-F., & Taillefer, M. (2004). A General and Mild Ullmann-Type Synthesis of Diaryl Ethers. Organic Letters, 6(6), 913–916.
-
Buchwald-Hartwig Cross Coupling Reaction - Organic Chemistry Portal. (n.d.). Retrieved February 23, 2026, from [Link]
- Sawant, D. N., & Suse, P. S. (2006). Improved Ullmann Synthesis of Diaryl Ethers.
-
Diaryl Ether Synthesis. (2024, August 16). In Books. Retrieved February 23, 2026, from [Link]
-
China 4-naphthalen-1-ylaniline CAS No.: 125404-00-4 Manufacturers - Alfa Chemical. (n.d.). Retrieved February 23, 2026, from [Link]
-
Table of Contents. (n.d.). Retrieved February 23, 2026, from [Link]
-
Supplementary Information. (n.d.). Retrieved February 23, 2026, from [Link]
-
SAFETY DATA SHEET. (2016, January 27). Retrieved February 23, 2026, from [Link]
-
4-Benzyloxyaniline. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
MATERIAL SAFETY DATA SHEET. (n.d.). Tri-iso. Retrieved February 23, 2026, from [Link]
-
Aromatic Amine Cleaning Developing Solution. (2024, January 9). SKC Inc. Retrieved February 23, 2026, from [Link]
-
¹H NMR of 4-((4-(hexyloxy)phenyl)diazenyl)naphthalen-1-yl 4-methoxybenzoate I6/a as a prototype. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
Aromatic 100 - SAFETY DATA SHEET. (n.d.). Retrieved February 23, 2026, from [Link]
- Al-Ostath, A. I., & El-Faham, A. (2024). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 84(2), 1-13.
-
Infrared spectroscopy of aniline (C6H5NH2) and its cation in a cryogenic argon matrix. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
- Alghamdi, M. A., Abdulbaqi, M. R., Alghamdi, R. A., Fayad, E., Binjawhar, D. N., Katouah, H. A., ... & Moustafa, A. M. Y. (2025). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 15(1), 1-15.
-
Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling. (2022, May 18). PMC. Retrieved February 23, 2026, from [Link]
-
New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line. (2025, December 16). PMC. Retrieved February 23, 2026, from [Link]
-
The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations. (n.d.). RSC Publishing. Retrieved February 23, 2026, from [Link]
-
1,4-Naphthoquinones: Some Biological Properties and Application. (n.d.). J-Stage. Retrieved February 23, 2026, from [Link]
-
Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). (n.d.). WikiEducator. Retrieved February 23, 2026, from [Link]
-
Mass spectra of products and fragments from naphthalene formed in... (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
-
2-(1-Naphthyl)aniline. (n.d.). PubChem. Retrieved February 23, 2026, from [Link]
-
Aniline - Optional[FTIR] - Spectrum. (n.d.). SpectraBase. Retrieved February 23, 2026, from [Link]
-
Publications | OSU Mass Spectrometry Center. (n.d.). Oregon State University. Retrieved February 23, 2026, from [Link]
-
Reaction of 1,4-naphthoquinone 1 with aniline 2. (n.d.). ResearchGate. Retrieved February 23, 2026, from [Link]
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New naphthalene-containing enamides: synthesis, structural insights and biological screening as potential anticancer agents against Huh-7 cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. synarchive.com [synarchive.com]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. A General and Mild Ullmann-Type Synthesis of Diaryl Ethers [organic-chemistry.org]
- 8. tandfonline.com [tandfonline.com]
- 9. books.rsc.org [books.rsc.org]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Buchwald–Hartwig Amination with Aqueous Ammonia [synthesisspotlight.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. One‐Pot Synthesis of Chiral N‐Arylamines by Combining Biocatalytic Aminations with Buchwald–Hartwig N‐Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 15. researchgate.net [researchgate.net]
- 16. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 17. wikieducator.org [wikieducator.org]
- 18. spectrabase.com [spectrabase.com]
- 19. Discovery of Anilino-1,4-naphthoquinones as Potent EGFR Tyrosine Kinase Inhibitors: Synthesis, Biological Evaluation, and Comprehensive Molecular Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 20. 1,4-Naphthoquinones: Some Biological Properties and Application [jstage.jst.go.jp]
- 21. chemview.epa.gov [chemview.epa.gov]
- 22. tri-iso.com [tri-iso.com]
- 23. skcinc.com [skcinc.com]
- 24. aglayne.com [aglayne.com]
- 25. sds.chemtel.net [sds.chemtel.net]
Solubility Profiling of 4-(Naphthalen-1-yloxy)aniline: A Technical Framework
Executive Summary
4-(Naphthalen-1-yloxy)aniline (CAS: 125404-00-4) is a critical intermediate in the synthesis of high-performance organic dyes, pharmaceutical active ingredients, and organic semiconductors. Its structure comprises a lipophilic naphthalene moiety linked via an ether bridge to a polar aniline group. This "Janus-faced" amphiphilic nature—combining a rigid, hydrophobic aromatic core with a hydrophilic, hydrogen-bonding amine tail—creates complex solubility behaviors that do not follow simple linear correlations.
This guide provides a comprehensive technical analysis of the solvation thermodynamics of 4-(Naphthalen-1-yloxy)aniline. It moves beyond static data to establish a predictive and experimental framework for researchers, detailing the physicochemical drivers of solubility, standardized measurement protocols, and thermodynamic modeling strategies.
Physicochemical Profile & Solvation Theory
To predict solubility, we must first deconstruct the solute's molecular interactions. The solubility of 4-(Naphthalen-1-yloxy)aniline is governed by the competition between its Crystal Lattice Energy (driven by
Structural Determinants[1]
-
Naphthalene Core: High planarity and aromaticity lead to strong intermolecular
- interactions, increasing the energy required to disrupt the crystal lattice (Melting Point ~80–130°C depending on polymorph). -
Ether Linkage: Introduces rotational freedom (entropy) but acts only as a weak hydrogen bond acceptor.
-
Aniline Amine (
): The primary handle for solvation in protic solvents. It acts as both a hydrogen bond donor and acceptor.[1]
Predicted Solubility Matrix
Based on Hansen Solubility Parameters (HSP) and LogP estimates (approx. 3.8–4.2), the following solubility profile is projected:
| Solvent Class | Representative Solvents | Predicted Solubility | Mechanistic Rationale |
| Polar Aprotic | DMSO, DMF, NMP | High (>100 mg/mL) | Strong dipole-dipole interactions disrupt the crystal lattice; excellent solvation of the aromatic core. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dispersion forces match the naphthalene core; "soft" polarity stabilizes the amine. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate (Temperature Dependent) | H-bonding with the |
| Ethers/Esters | THF, Ethyl Acetate | Moderate to High | Good compatibility with the ether linkage and aromatic system. |
| Non-Polar | Hexane, Heptane | Low (<1 mg/mL) | Solvent-solute dispersion forces are insufficient to overcome the cohesive energy of the polar amine group. |
| Aqueous | Water (pH 7) | Insoluble | Hydrophobic effect dominates. |
| Acidic Aqueous | 0.1 M HCl | Soluble | Protonation of the amine ( |
Experimental Determination Protocol
As specific peer-reviewed solubility data for this compound is sparse in open literature, researchers must generate their own validated data. The following protocol is the industry standard Isothermal Saturation Shake-Flask Method , optimized for aromatic amines.
Workflow Diagram (DOT)
Figure 1: Standardized workflow for solubility determination of solid organic intermediates.
Detailed Methodology
Step 1: Preparation of Saturated Solutions
-
Weigh approximately 500 mg of 4-(Naphthalen-1-yloxy)aniline into a jacketed equilibrium cell (e.g., 50 mL volume).
-
Add 20 mL of the target organic solvent. Ensure solid solute remains in excess (visible solid phase).[4]
-
Seal the vessel to prevent solvent evaporation.[4]
Step 2: Equilibration
-
Connect the jacketed cell to a thermostatic water bath accurate to
K. -
Stir continuously using a magnetic stirrer (approx. 400 rpm) for 24 to 48 hours .
-
Validation Check: Stop stirring and allow to settle for 2 hours. If no solid remains, add more solute and repeat.
Step 3: Sampling & Phase Separation
-
Use a pre-heated glass syringe (to prevent precipitation inside the needle) to withdraw 2 mL of the supernatant.
-
Filter immediately through a 0.45 µm PTFE syringe filter .
-
Critical Step: Discard the first 0.5 mL of filtrate (to saturate filter adsorption sites) and collect the subsequent filtrate.
Step 4: Quantification (HPLC Method)
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Water (70:30 v/v) with 0.1% Formic Acid (to prevent peak tailing of the amine).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (naphthalene absorption) or 240 nm.
-
Calculation: Determine concentration (
) using a 5-point external calibration curve ( ).
Thermodynamic Modeling & Correlation
To extrapolate solubility data to unmeasured temperatures, researchers must correlate experimental mole fraction solubility (
The Modified Apelblat Equation
This semi-empirical model is highly accurate for non-ideal solutions of aromatic solids.
- : Mole fraction solubility.
- : Absolute temperature (Kelvin).[3][5]
- : Empirical model parameters derived via multivariate regression.
-
Interpretation:
relates to the enthalpy of solution, while accounts for the temperature dependence of heat capacity.
The Van't Hoff Equation
For a narrower temperature range (e.g., 280 K – 320 K), the simplified linear relationship is often sufficient:
- : Apparent enthalpy of solution (kJ/mol).
- : Apparent entropy of solution (J/mol·K).
- : Universal gas constant (8.314 J/mol·K).
Thermodynamic Insight:
If
Solvation Mechanism Visualization
The dissolution of 4-(Naphthalen-1-yloxy)aniline involves a specific interplay of forces. The diagram below illustrates the molecular interactions.
Figure 2: Thermodynamic cycle of dissolution for 4-(Naphthalen-1-yloxy)aniline.
References
-
National Institute of Standards and Technology (NIST). IUPAC-NIST Solubility Data Series. Available at: [Link]
-
PubChem. Compound Summary: 4-(Naphthalen-1-yloxy)aniline (CAS 125404-00-4). National Library of Medicine. Available at: [Link]
- Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Standard reference for solubility prediction theory).
- Apelblat, A., & Manzurola, E. (1999). "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." The Journal of Chemical Thermodynamics, 31(1), 85-91.
Sources
4-(Naphthalen-1-yloxy)aniline safety data sheet (SDS) and toxicity
This technical guide provides an in-depth assessment of 4-(Naphthalen-1-yloxy)aniline , focusing on its safety profile, toxicological mechanisms, and handling protocols.
Safety, Handling, and Toxicological Profile
Executive Summary
4-(Naphthalen-1-yloxy)aniline (often supplied as the hydrochloride salt, CAS 6888-97-7 ) is a biaryl ether amine used primarily as a pharmacophore in medicinal chemistry and a ligand precursor for Schiff base synthesis. Its structure combines a lipophilic naphthalene moiety with a reactive aniline group via an ether linkage.
Critical Hazard Overview:
-
Primary Risk: Methemoglobinemia (Blood toxicity) due to the aniline moiety.
-
Secondary Risk: Severe eye damage and skin sensitization.[1][2][3][4][5]
-
Environmental Risk: High acute aquatic toxicity expected due to the naphthyl ether substructure.
Handling Directive: Treat as a Category 3 Acute Toxin and Category 2 Carcinogen (Suspected) . All handling requires engineering controls (fume hood) and specific PPE (chemically resistant gloves).
Chemical Identity & Physicochemical Properties[5][6][7][8]
Understanding the physical state is crucial for determining exposure routes. The hydrochloride salt is the most common commercial form due to the oxidation sensitivity of the free base.
| Property | Data / Specification |
| Chemical Name | 4-(Naphthalen-1-yloxy)aniline |
| Synonyms | 1-(4-Aminophenoxy)naphthalene; 4-(1-Naphthyloxy)benzenamine |
| CAS Number (HCl Salt) | 6888-97-7 |
| CAS Number (Free Base) | Not widely listed; refer to HCl salt for regulatory tracking |
| Molecular Formula | C₁₆H₁₃NO (Free Base) / C₁₆H₁₄ClNO (HCl Salt) |
| Molecular Weight | 235.28 g/mol (Free Base) / 271.74 g/mol (HCl Salt) |
| Physical State | Off-white to grey crystalline solid |
| Solubility | DMSO (>20 mg/mL), Methanol; Insoluble in water (Free Base) |
| pKa (Predicted) | ~4.6 (Aniline nitrogen) |
| LogP (Predicted) | 4.2 (High lipophilicity facilitates dermal absorption) |
Hazard Identification (GHS Classification)
Note: In the absence of a harmonized REACH dossier for this specific derivative, the classification below is derived from Structure-Activity Relationships (SAR) of analogous aryl amines (Aniline, CAS 62-53-3) and naphthyl ethers.
GHS Label Elements
Signal Word: DANGER
Hazard Statements (H-Codes):
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin, or if inhaled.[2][3][6]
-
H317: May cause an allergic skin reaction.[1][2][3][5][8][9]
-
H372: Causes damage to organs (Blood/Spleen) through prolonged or repeated exposure.
Precautionary Statements (P-Codes):
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][2][3][6]
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[2][3][6] Remove contact lenses if present and easy to do.[1][2][3][6] Continue rinsing.[2][3][6][10]
-
P310: Immediately call a POISON CENTER or doctor/physician.
Toxicological Profile & Mechanism[1][3][5]
Mechanism of Toxicity: Methemoglobinemia
The primary toxicological concern for 4-(Naphthalen-1-yloxy)aniline is its metabolic activation into a reactive hydroxylamine species. This is a classic "Tox-Activation" pathway common to aniline derivatives.
Pathway Description:
-
Oxidation: Hepatic CYP450 enzymes (specifically CYP2E1) oxidize the amine group to an N-hydroxylamine.
-
Cycle: The N-hydroxylamine oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺), which cannot carry oxygen.
-
Result: Tissue hypoxia (cyanosis), dizziness, and potential cardiovascular collapse.
Figure 1: Metabolic activation pathway leading to Methemoglobinemia.
Carcinogenicity & Genotoxicity
-
Genotoxicity: Aniline derivatives often test positive in in vitro micronucleus assays due to the formation of reactive nitrenium ions that can intercalate with DNA.
-
Carcinogenicity: Classified as Category 2 (Suspected) .[1][2][3][6] While specific data for the naphthyl ether is limited, the parent aniline is a known splenic carcinogen in rats. The bulky naphthalene group may alter the metabolic rate but does not eliminate the risk of bladder or splenic tumors.
Exposure Controls & Personal Protection
The high lipophilicity (LogP ~4.2) of this compound means it can rapidly penetrate intact skin . Standard latex gloves are insufficient.
Engineering Controls
-
Mandatory: Use only in a chemical fume hood with a face velocity of >100 fpm.
-
Equipment: Use a localized exhaust for weighing operations to prevent dust generation.
Personal Protective Equipment (PPE) Matrix
| Protection Zone | Recommendation | Technical Rationale |
| Respiratory | N95 (minimum) or P100 Respirator | Prevents inhalation of particulates during weighing. |
| Hand (Primary) | Nitrile (Double gloved) or Silver Shield® (Laminate) | Aniline derivatives permeate latex instantly. Laminate offers >4h breakthrough. |
| Eye/Face | Chemical Goggles + Face Shield | Risk of severe corneal damage (H318). Safety glasses are insufficient for powders. |
| Body | Tyvek® Lab Coat or Apron | Prevent contamination of street clothes; compound is likely persistent on fabric. |
Handling & Storage Protocols
Stability and Reactivity
-
Light Sensitivity: The ether linkage and amine group are susceptible to photo-oxidation. Store in amber vials.
-
Air Sensitivity: The free base oxidizes in air to form brown/black tarry impurities (azo compounds). The HCl salt is more stable but hygroscopic.
-
Incompatibilities: Strong oxidizers (peroxides, nitrates), acid chlorides, and anhydrides.
Storage Conditions
-
Temperature: 2–8°C (Refrigerate).
-
Atmosphere: Store under inert gas (Argon or Nitrogen) if using the free base.
-
Segregation: Store away from oxidizers and acids.[1][3][8][6]
Emergency Response Workflow
In the event of exposure, rapid decontamination is critical to prevent systemic absorption and methemoglobinemia.
Figure 2: Emergency response decision tree for acute exposure.
First Aid Specifics:
-
Antidote: Methylene Blue is the specific antidote for methemoglobinemia but should only be administered by medical professionals if MetHb levels exceed 30% or symptoms are severe.
-
Contraindication: Do not give mouth-to-mouth resuscitation if the patient ingested the chemical; use a pocket mask to avoid secondary contamination.
Synthesis & Application Context
Research Context for Scientists:
This compound is frequently synthesized via a nucleophilic aromatic substitution (
-
Precursors: 1-Naphthol + 1-Fluoro-4-nitrobenzene (or 1-Chloro-4-nitrobenzene).
-
Intermediate: 1-(4-Nitrophenoxy)naphthalene.
-
Reduction: Catalytic hydrogenation (Pd/C + H₂) or chemical reduction (Fe/HCl) yields the target aniline. Safety Note: The nitro-intermediate reduction step is exothermic; control temperature to prevent runaway reactions.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 94519, 4-(p-Tolyloxy)aniline (Analogue Reference). Retrieved from [Link]
-
ECHA (European Chemicals Agency). Registration Dossier: 1-Naphthol (Aquatic Toxicity Reference). Retrieved from [Link]
-
ResearchGate (2023). Short Review on Metal Complexes of Schiff Bases containing Antibiotic, and Bioactivity Applications (Synthesis Reference). Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. chemos.de [chemos.de]
- 3. pentachemicals.eu [pentachemicals.eu]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 6. archpdfs.lps.org [archpdfs.lps.org]
- 7. 4-(p-Tolyloxy)aniline | C13H13NO | CID 94519 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. ICSC 0011 - ANILINE [chemicalsafety.ilo.org]
- 9. ICSC 0011 - ANILINE [chemicalsafety.ilo.org]
- 10. carlroth.com [carlroth.com]
The Amino Group of 4-(Naphthalen-1-yloxy)aniline: A Comprehensive Reactivity Profile for Drug Discovery and Development
Abstract
This in-depth technical guide provides a comprehensive analysis of the reactivity profile of the amino group in 4-(Naphthalen-1-yloxy)aniline. This molecule, possessing a unique electronic architecture arising from the interplay between the aniline and naphthalenyloxy moieties, is a valuable scaffold in medicinal chemistry and materials science. This document will delve into the electronic and steric factors governing the nucleophilicity and basicity of the amino group, and provide detailed, field-proven protocols for its key chemical transformations, including N-acylation, N-alkylation, sulfonation, and diazotization. The causality behind experimental choices is elucidated, and each protocol is designed as a self-validating system. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the synthetic potential of this versatile building block.
Introduction: The Strategic Importance of the 4-(Naphthalen-1-yloxy)aniline Scaffold
The 4-(Naphthalen-1-yloxy)aniline molecule presents a fascinating case study in substituent effects on aromatic amine reactivity. The fusion of a naphthalenyloxy group to the aniline core introduces a complex interplay of electronic and steric influences that significantly modulate the chemical behavior of the amino functionality. Understanding and harnessing this reactivity is paramount for the rational design and synthesis of novel therapeutic agents and functional materials. The amino group serves as a critical handle for a myriad of chemical modifications, allowing for the introduction of diverse pharmacophores and the fine-tuning of physicochemical properties. This guide will provide a deep dive into the theoretical underpinnings and practical applications of the amino group's reactivity in this specific molecular context.
Electronic and Steric Landscape of the Amino Group
The reactivity of the amino group in 4-(Naphthalen-1-yloxy)aniline is fundamentally dictated by the electronic nature of the naphthalenyloxy substituent. The oxygen atom of the ether linkage possesses lone pairs of electrons that can be delocalized into the aniline's aromatic ring through resonance. This electron-donating resonance effect (+M) increases the electron density at the ortho and para positions of the aniline ring.
The Hammett substituent constant (σp) for a phenoxy group, a close structural analog, is approximately -0.320, indicating its electron-donating nature. This suggests that the naphthalenyloxy group will similarly activate the aniline ring towards electrophilic attack and enhance the nucleophilicity of the amino group compared to unsubstituted aniline.
The basicity of the amino group is also influenced by these electronic effects. The increased electron density on the nitrogen atom makes the lone pair more available for protonation. The pKa of 4-phenoxyaniline, a comparable model compound, is approximately 4.75, which is slightly higher than that of aniline (pKa ≈ 4.6), indicating a modest increase in basicity.[1]
Table 1: Comparative Physicochemical Properties
| Compound | pKa of Conjugate Acid | Hammett Constant (σp) of Substituent |
| Aniline | 4.6 | 0 (H) |
| 4-Phenoxyaniline | ~4.75[1] | -0.320 (OPh) |
| 4-(Naphthalen-1-yloxy)aniline | Estimated to be slightly higher than 4.75 | Estimated to be slightly more negative than -0.320 |
Synthesis of the Core Scaffold: 4-(Naphthalen-1-yloxy)aniline
The synthesis of 4-(Naphthalen-1-yloxy)aniline can be efficiently achieved via modern cross-coupling methodologies, which offer significant advantages over classical, harsher methods. The Buchwald-Hartwig amination and the Ullmann condensation are two of the most powerful strategies for the formation of the crucial C-N or C-O bond.
Recommended Synthetic Protocol: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a go-to method for the synthesis of arylamines due to its high efficiency and broad substrate scope.[2]
Reaction Scheme:
Figure 1: General scheme for the Buchwald-Hartwig amination.
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk tube, add 4-iodo-1-naphthalenyloxybenzene (1.0 equiv.), a palladium catalyst such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equiv.), and a suitable phosphine ligand like XPhos (0.02 equiv.).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon or nitrogen) three times.
-
Addition of Reagents: Add aniline (1.2 equiv.), a base such as sodium tert-butoxide (NaOtBu, 1.4 equiv.), and anhydrous toluene.
-
Reaction: Stir the reaction mixture at a specified temperature (typically 80-110 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with an organic solvent like ethyl acetate, and filter through a pad of celite.
-
Purification: Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel.
Reactivity Profile of the Amino Group: Key Transformations
The enhanced nucleophilicity of the amino group in 4-(Naphthalen-1-yloxy)aniline makes it a versatile handle for a variety of chemical transformations. The following sections provide detailed protocols for some of the most synthetically useful reactions.
N-Acylation: Formation of Amides
N-acylation is a fundamental reaction for the protection of the amino group or for the introduction of new functionalities. The resulting amides are generally less reactive and less basic than the parent amine.
Reaction Scheme:
Sources
Methodological & Application
Synthesis of Sorafenib using 4-(Naphthalen-1-yloxy)aniline
An Application Guide for the Laboratory-Scale Synthesis of Sorafenib
Abstract
This document provides a comprehensive guide for the synthesis of Sorafenib, an oral multi-kinase inhibitor critical in oncology. We present a robust, phosgene-free synthetic strategy centered on the formation of a key bi-aryl ether intermediate, 4-(4-aminophenoxy)-N-methylpicolinamide, and its subsequent coupling to form the final unsymmetrical urea structure. This guide is designed for researchers and drug development professionals, offering detailed, step-by-step protocols, mechanistic insights, and safety considerations. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology effectively.
Introduction and Strategic Overview
Sorafenib (marketed as Nexavar) is a cornerstone in the treatment of advanced renal cell carcinoma (RCC) and unresectable hepatocellular carcinoma (HCC). Its therapeutic efficacy stems from its ability to inhibit multiple kinases involved in tumor cell proliferation and angiogenesis, including RAF kinases and various receptor tyrosine kinases (RTKs).[1]
The molecular architecture of Sorafenib features three key fragments: a pyridine-2-carboxamide head, a central diaryl ether linkage, and a bi-aryl urea tail. The synthesis of such an unsymmetrical urea presents a significant chemical challenge. Classical methods often rely on the use of highly toxic and difficult-to-handle reagents like phosgene or isocyanates.[2]
This guide details a modern, safer, and scalable approach that avoids these hazardous materials. Our strategy is bifurcated into two primary stages:
-
Synthesis of the Core Intermediate: Construction of the diaryl ether, 4-(4-aminophenoxy)-N-methylpicolinamide.
-
Urea Bond Formation: A phosgene-free coupling reaction using a stable carbamate intermediate to install the urea moiety.
This methodology provides a reliable pathway to high-purity Sorafenib suitable for research and preclinical development.
Retrosynthetic Analysis
A logical retrosynthetic analysis of Sorafenib guides our synthetic strategy. The final urea linkage is the most logical disconnection point, breaking the molecule into an amine-functionalized core and an activated aniline derivative.
Caption: Retrosynthetic analysis of Sorafenib.
Part I: Synthesis of Key Precursors
The success of the final coupling reaction hinges on the quality of its constituent parts. This section details the preparation of the two primary intermediates.
Synthesis of 4-chloro-N-methyl-2-pyridinecarboxamide (Precursor A)
This precursor is the electrophilic component in the subsequent nucleophilic aromatic substitution (SNAr) reaction. It is typically prepared from picolinic acid.[3]
Protocol:
-
Chlorination/Acid Chloride Formation: To a flask charged with picolinic acid (1.0 eq) and a catalytic amount of N,N-dimethylformamide (DMF, ~0.1 eq), add thionyl chloride (SOCl₂, 3.0-3.5 eq) dropwise at 0 °C.
-
Rationale: Thionyl chloride serves as both the chlorinating agent for the pyridine ring and the reagent to convert the carboxylic acid to a highly reactive acyl chloride. DMF catalyzes this conversion via the formation of the Vilsmeier reagent.
-
-
After the addition is complete, heat the reaction mixture to 70-75 °C and maintain for 16-24 hours until the reaction is complete (monitored by TLC or HPLC).
-
Cool the mixture and carefully remove excess thionyl chloride under reduced pressure. The resulting crude 4-chloropyridine-2-carbonyl chloride hydrochloride is used directly in the next step.
-
Amidation: Cool the crude acyl chloride in an ice bath (0-5 °C). Slowly add a 40% aqueous solution of methylamine (CH₃NH₂, ~4.0 eq) while vigorously stirring. Ensure the temperature does not exceed 10 °C.
-
Rationale: The highly reactive acyl chloride readily undergoes amidation with methylamine. Using an aqueous solution is practical and efficient for scale-up. The reaction is highly exothermic, requiring careful temperature control to prevent side reactions.[4]
-
-
Stir the reaction for 3-4 hours at room temperature.
-
Work-up: Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure Precursor A.
Synthesis of Phenyl [4-chloro-3-(trifluoromethyl)phenyl]carbamate (Intermediate 2)
This stable, solid carbamate serves as an excellent phosgene substitute for the final urea formation.[2]
Protocol:
-
Reaction Setup: Dissolve 4-chloro-3-(trifluoromethyl)aniline (Precursor C, 1.0 eq) and pyridine (1.2 eq) in a suitable solvent such as dichloromethane in a flask cooled to 0 °C.
-
Rationale: Pyridine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Carbamate Formation: Add phenyl chloroformate (Precursor D, 1.1 eq) dropwise to the cooled solution.
-
Allow the mixture to warm to room temperature and stir for 1-2 hours until the starting aniline is consumed.
-
Work-up: Quench the reaction by adding water and a small amount of dilute HCl. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and evaporate the solvent. The resulting solid, Intermediate 2, is often of sufficient purity for the next step but can be recrystallized if necessary.
Part II: The Convergent Synthesis of Sorafenib
With the key intermediates in hand, the final molecule is assembled through two crucial bond-forming reactions.
Caption: Overall synthetic workflow for Sorafenib.
Step 1: Diaryl Ether Formation (SNAr Reaction)
This step couples Precursor A and Precursor B to form the core amine intermediate.[5][6]
Protocol:
-
Reaction Setup: In a reaction vessel under an inert atmosphere (e.g., Nitrogen), dissolve 4-aminophenol (Precursor B, 1.1 eq) in dry DMF.
-
Deprotonation: Add a strong base such as potassium tert-butoxide (KOtBu, 1.2 eq) portion-wise at room temperature. Stir for 30 minutes.
-
Rationale: The strong base deprotonates the phenolic hydroxyl group of 4-aminophenol, forming a potent nucleophile (phenoxide). The amine group is significantly less acidic and remains protonated. An inert atmosphere is crucial to prevent oxidation of the electron-rich phenoxide.
-
-
Coupling: Add a solution of 4-chloro-N-methyl-2-pyridinecarboxamide (Precursor A, 1.0 eq) in dry DMF to the reaction mixture.
-
Heat the reaction to 80-110 °C and stir for 6-8 hours.
-
Work-up and Purification: After cooling, pour the reaction mixture into water to precipitate the product. Filter the solid, wash thoroughly with water, and dry under vacuum. The crude 4-(4-aminophenoxy)-N-methylpicolinamide (Intermediate 1) can be purified by recrystallization from a suitable solvent system like ethanol/water.
Step 2: Phosgene-Free Urea Formation
This final step involves the reaction of the two key intermediates to form Sorafenib.[2]
Protocol:
-
Reaction Setup: Charge a flask with Intermediate 1 (1.0 eq) and Intermediate 2 (1.05 eq).
-
Solvent and Heating: Add pyridine as the solvent and heat the mixture to 80 °C.
-
Rationale: This is an aminolysis reaction. The nucleophilic amine of Intermediate 1 attacks the electrophilic carbonyl carbon of the carbamate (Intermediate 2). Phenol is released as a leaving group. Pyridine serves as a high-boiling polar solvent and may also act as a base to facilitate the reaction.
-
-
Maintain the temperature for 3-5 hours, monitoring the reaction progress by TLC or HPLC.
-
Work-up and Purification: Upon completion, cool the reaction mixture and remove the pyridine under reduced pressure.
-
The crude residue is then purified. A common method is to triturate the solid with a solvent like dichloromethane or ethyl acetate to remove impurities. The resulting solid is filtered and washed.
-
For high purity, the product can be recrystallized or subjected to column chromatography (e.g., silica gel with a dichloromethane/methanol gradient) to yield Sorafenib as a solid.[2]
Product Characterization and Data
Proper characterization is essential to confirm the identity and purity of the synthesized compounds.
| Compound | Molecular Formula | MW ( g/mol ) | Melting Point (°C) | Key ¹H NMR Peaks (DMSO-d₆, δ ppm) |
| Precursor A | C₇H₇ClN₂O | 170.60 | 68-71 | 8.65 (d), 8.40 (q), 7.80 (d), 7.65 (dd), 2.80 (d) |
| Intermediate 1 | C₁₃H₁₃N₃O₂ | 243.26 | 150-153 | 8.45 (d), 8.30 (q), 7.25 (d), 6.90 (d), 6.70 (d), 5.20 (s), 2.75 (d) |
| Sorafenib | C₂₁H₁₆ClF₃N₄O₃ | 464.82 | 203-205 | 9.22 (s), 8.95 (s), 8.70 (q), 8.50 (d), 8.20 (d), 7.60 (m), 7.50 (d), 7.20 (d), 2.80 (d) |
Note: NMR peak positions are approximate and may vary based on solvent and instrument. Data compiled from literature values.[2]
Safety and Reagent Handling
| Reagent | CAS Number | Hazard Class | Key Precautions |
| Thionyl Chloride | 7719-09-7 | Corrosive, Acutely Toxic | Handle in a fume hood. Reacts violently with water. Wear acid-resistant gloves, splash goggles, and a lab coat. |
| Pyridine | 110-86-1 | Flammable, Toxic | Use in a well-ventilated area or fume hood. Harmful if swallowed, inhaled, or absorbed through the skin. |
| Potassium tert-Butoxide | 865-47-4 | Flammable Solid, Corrosive | Reacts with water. Handle under an inert atmosphere. Causes severe skin burns and eye damage. |
| DMF | 68-12-2 | Reproductive Toxin | Known teratogen. Avoid inhalation and skin contact. Always use in a fume hood. |
| 4-Aminophenol | 123-30-8 | Harmful, Skin Sensitizer | Harmful if swallowed. May cause an allergic skin reaction. |
Discussion: Synthesis of Sorafenib Analogs
The synthetic route detailed herein is highly adaptable for the creation of novel Sorafenib analogs for structure-activity relationship (SAR) studies. By substituting the initial precursors, researchers can systematically probe the chemical space around the core Sorafenib scaffold.[7][8]
For instance, the user-mentioned compound, 4-(naphthalen-1-yloxy)aniline, while not a direct precursor to Sorafenib, could be utilized in an analogous synthetic scheme. If 4-(naphthalen-1-yloxy)aniline were reacted with an activated picolinic acid derivative, it could form a larger analog of Intermediate 1. Subsequent reaction with Intermediate 2 would yield a novel Sorafenib-like molecule where the central phenoxy ring is replaced by a naphthalen-1-yloxy moiety. Such modifications are a common strategy in medicinal chemistry to alter properties like solubility, metabolism, and target binding affinity.[9][10]
References
-
Zhang, L., et al. (2011). Convenient Synthesis of Sorafenib and Its Derivatives. Synthetic Communications, 41(20), 3140-3146. Available from: [Link]
-
Scott, W., et al. (2006). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Nature Reviews Drug Discovery, 5(10), 835-844. Available from: [Link]
-
Sun, M., et al. (2009). Synthesis of Sorafenib. Chinese Pharmaceutical Journal, 44(05), 394-396. Available from: [Link]
- Google Patents. (2011). CN102010367A - Preparation process of high-purity 4-chloro-2-pyridinecarboxylate hydrochloride.
-
Chem-Impex. 4-Chloro-N-méthyl-2-pyridinecarboxamide. Available from: [Link]
-
Zhou, S., & Chen, G. (2018). Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues. RSC Advances, 8(66), 37881-37895. Available from: [Link]
- Google Patents. (2012). CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate.
-
Hyun, J., et al. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters, 4(7), 638-642. Available from: [Link]
-
Bhosale, R., et al. (2022). Naphthalene: A Multidimensional Scaffold in Medicinal Chemistry with Promising Antimicrobial Potential. International Journal of Pharmaceutical Sciences Review and Research, 77(2), 1-10. Available from: [Link]
-
Al-Omair, M., et al. (2022). Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells. RSC Advances, 12(43), 28243-28258. Available from: [Link]
Sources
- 1. Synthesis of Sorafenib [journal11.magtechjournal.com]
- 2. tarjomefa.com [tarjomefa.com]
- 3. CN102675197A - Method for preparing 4-chlorin-N-methylpyridine-2-formamide serving as sorafenib intermediate - Google Patents [patents.google.com]
- 4. thieme-connect.de [thieme-connect.de]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and bioactivity evaluation of antitumor sorafenib analogues - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. Design, synthesis and anticancer evaluation of naphthalen-1-yloxyacetamide derivatives against MCF-7 cells - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Synthesis of 4-(Naphthalen-1-yloxy)aniline via Catalytic Reduction of its Nitro Precursor
An Application Note for Drug Development Professionals
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in the synthesis of pharmaceuticals and advanced materials. This guide provides a detailed examination of the catalytic reduction of 1-nitro-4-(naphthalen-1-yloxy)benzene to yield 4-(Naphthalen-1-yloxy)aniline, a key intermediate in medicinal chemistry. We will explore the mechanistic underpinnings of this conversion, compare various catalytic systems, and present a robust, field-proven protocol using catalytic transfer hydrogenation—a method prized for its efficiency, safety, and scalability. This document is designed for researchers, chemists, and drug development professionals seeking a comprehensive and practical resource for synthesizing functionalized anilines.
Introduction: The Significance of Functionalized Anilines
Aromatic amines, particularly complex structures like 4-(Naphthalen-1-yloxy)aniline, are privileged scaffolds in drug discovery. The aniline moiety serves as a versatile synthetic handle for constructing amides, ureas, sulfonamides, and for engaging in cross-coupling reactions, enabling the exploration of vast chemical space. The catalytic reduction of the corresponding nitroarene is the most prevalent and atom-economical method for their preparation.[1][2] This approach is favored in industrial settings due to its high efficiency and the relatively low cost of starting materials.[3]
The choice of reduction strategy is critical, as it must be compatible with other functional groups within the molecule. This guide focuses on methodologies that offer high chemoselectivity, ensuring the integrity of the ether linkage and aromatic systems in the target molecule.
Mechanistic Overview: The Six-Electron Reduction Pathway
The conversion of a nitro group to an amine is a six-electron reduction process. While the exact surface chemistry can be complex and catalyst-dependent, the transformation is generally understood to proceed through a sequence of two-electron reduction steps. This direct hydrogenation pathway is the most commonly accepted mechanism for this transformation.[4]
The process involves the initial reduction of the nitro group (1) to a nitroso intermediate (2) , which is then further reduced to a hydroxylamine (3) . The final step is the hydrogenolysis of the N-O bond in the hydroxylamine to yield the target aniline (4) .[1][5][6]
The hydroxylamine intermediate is rarely isolated as it is typically more reactive than the starting nitro compound. However, under certain conditions, side reactions such as condensation between the nitroso and hydroxylamine intermediates can occur, leading to azo- or azoxy-dimers as impurities.[2] The choice of catalyst and reaction conditions is paramount to steer the reaction selectively towards the desired aniline product.
Comparative Analysis of Catalytic Systems
The selection of a catalyst and hydrogen source is the most critical decision in planning a nitro group reduction. The optimal choice depends on factors such as substrate sensitivity, required throughput, available equipment, and safety considerations.
| Catalyst System | Hydrogen Source | Advantages | Disadvantages & Mitigation |
| Palladium on Carbon (Pd/C) | H₂ Gas | Highly active, efficient, and versatile for many functional groups.[7][8] | Can catalyze dehalogenation and hydrogenolysis of sensitive groups (e.g., benzyl ethers).[7] Expensive. Mitigation: Use of milder conditions or alternative catalysts. |
| Palladium on Carbon (Pd/C) | Transfer Agents (e.g., Ammonium Formate, Formic Acid) | Avoids use of high-pressure H₂ gas, enhancing safety.[9][10] Often highly chemoselective. | Requires stoichiometric amounts of the hydrogen donor, increasing raw material cost and waste. |
| Raney® Nickel | H₂ Gas or Transfer Agents | Cost-effective and highly active.[2] Less prone to causing dehalogenation of aryl chlorides than Pd/C.[7] | Pyrophoric, especially after use, requiring careful handling and quenching.[11][12] Can have lower chemoselectivity. |
| Platinum on Carbon (Pt/C) | H₂ Gas | Very active; can be used for reducing aromatic rings under more forcing conditions. | Generally less selective than Pd/C for simple nitro reductions. Can be more expensive. |
| Iron (Fe) or Tin (SnCl₂) | Acid (e.g., HCl, Acetic Acid) | Classical, inexpensive, and highly chemoselective. Tolerates many functional groups.[7] | Stoichiometric metal waste is generated. Workup can be cumbersome due to metal salts. |
For the synthesis of 4-(Naphthalen-1-yloxy)aniline, Catalytic Transfer Hydrogenation (CTH) using Pd/C and a hydrogen donor like ammonium formate or formic acid emerges as a superior choice. This system balances high efficiency with operational safety, as it circumvents the need for specialized high-pressure hydrogenation reactors.[9][13] This makes the protocol more accessible to standard research laboratories while maintaining excellent yield and purity.
Detailed Protocol: Catalytic Transfer Hydrogenation of 1-nitro-4-(naphthalen-1-yloxy)benzene
This protocol describes the reduction of the nitro precursor using 10% Palladium on Carbon (Pd/C) with ammonium formate as the hydrogen donor in a methanol solvent system.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |
| 1-nitro-4-(naphthalen-1-yloxy)benzene | C₁₆H₁₁NO₃ | 265.27 | 2.65 g | 10.0 | 1.0 |
| Ammonium Formate | CH₅NO₂ | 63.06 | 3.15 g | 50.0 | 5.0 |
| Palladium on Carbon (10% Pd) | Pd/C | - | ~265 mg | - | 10 wt% |
| Methanol (MeOH) | CH₄O | 32.04 | 100 mL | - | - |
Experimental Procedure
-
Vessel Preparation: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-nitro-4-(naphthalen-1-yloxy)benzene (2.65 g, 10.0 mmol).
-
Catalyst Charging (Under Inert Atmosphere): Carefully add 10% Pd/C (265 mg, 10 wt% relative to the substrate) to the flask. Causality: The catalyst is handled as a dry powder, which can be pyrophoric; performing this under an inert gas stream minimizes the risk of ignition.[12] Seal the flask with a septum and purge with dry nitrogen or argon for 5-10 minutes.
-
Solvent Addition: Add methanol (80 mL) to the flask via syringe. Begin stirring to create a uniform slurry.
-
Hydrogen Donor Addition: In a separate beaker, dissolve ammonium formate (3.15 g, 50.0 mmol) in methanol (20 mL). Add this solution to the reaction flask dropwise over 5 minutes via syringe. Causality: The exotherm from the decomposition of ammonium formate and the hydrogenation is manageable with controlled addition. A rapid addition could lead to a sudden increase in temperature and pressure.
-
Reaction Execution: Equip the flask with a reflux condenser under a nitrogen atmosphere. Heat the reaction mixture to a gentle reflux (~65 °C) using a heating mantle.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS. To sample, briefly remove from heat, withdraw a small aliquot via syringe, filter it through a small plug of silica or a syringe filter to remove the Pd/C catalyst, and spot on a TLC plate. A typical mobile phase is 30% Ethyl Acetate in Hexanes. The reaction is complete when the starting material spot (nitroarene) is no longer visible. The reaction is typically complete within 2-4 hours.
-
Catalyst Filtration (Critical Safety Step): Cool the reaction mixture to room temperature. Set up a filtration apparatus using a Büchner funnel with a pad of Celite® (~1 inch thick) over filter paper. Crucially, ensure the Celite® pad is kept wet with methanol throughout the filtration. Filter the reaction mixture through the Celite® pad. Wash the flask and the filter cake with additional methanol (2 x 20 mL). Warning: Do not allow the filtered catalyst cake to dry in the air. The used catalyst is highly pyrophoric due to adsorbed hydrogen.[11][14] Immediately after filtration, quench the Celite® pad containing the catalyst by carefully transferring it to a beaker of water.
-
Product Isolation: Transfer the combined filtrate to a round-bottom flask and remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: Redissolve the resulting residue in ethyl acetate (100 mL) and transfer to a separatory funnel. Wash the organic layer with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 4-(Naphthalen-1-yloxy)aniline.
-
Purification: The crude product can be purified by recrystallization from an ethanol/water mixture or by flash column chromatography on silica gel to yield the final product as a solid.
Product Characterization (Self-Validation)
Confirming the identity and purity of the final product is a non-negotiable step. The following data are expected for 4-(Naphthalen-1-yloxy)aniline.
-
¹H NMR (400 MHz, DMSO-d₆): The spectrum should show the disappearance of signals corresponding to the nitro-substituted aromatic ring and the appearance of a broad singlet for the -NH₂ protons (typically around δ 5.0-5.5 ppm). Aromatic protons will appear in the δ 6.7-8.2 ppm range.
-
¹³C NMR (100 MHz, DMSO-d₆): Expect signals for 16 unique carbons in the aromatic region. The carbon attached to the amino group will show a significant upfield shift compared to the carbon attached to the nitro group in the starting material.
-
FT-IR (ATR): Look for the appearance of two characteristic N-H stretching bands for the primary amine in the 3350-3450 cm⁻¹ region.[15] The strong, asymmetric and symmetric stretches of the -NO₂ group (around 1520 and 1340 cm⁻¹) from the starting material should be absent.
-
Mass Spectrometry (ESI+): The protonated molecular ion [M+H]⁺ should be observed at m/z = 236.11.
-
Purity (HPLC): Purity should be assessed by HPLC, ideally showing >98% purity after purification.[16]
Safety and Hazard Management
Catalytic hydrogenation, even via transfer methods, requires strict adherence to safety protocols.
-
Pyrophoric Catalysts: Palladium on carbon, and especially used Pd/C, is pyrophoric and can ignite flammable solvents upon exposure to air.[12][14] Always handle in an inert atmosphere when dry and never allow the filtered catalyst to dry. Quench immediately and thoroughly in water after the reaction.[14]
-
Solvent Flammability: Methanol is flammable. All heating should be conducted using a heating mantle and condensers must be properly supplied with coolant. Ensure the reaction is performed in a well-ventilated chemical fume hood.[12]
-
Pressure: Although CTH does not use external hydrogen pressure, the decomposition of ammonium formate can generate gas (H₂, CO₂, NH₃). The reaction should not be run in a sealed vessel and must be vented to an inert gas line.
Conclusion
The catalytic transfer hydrogenation of 1-nitro-4-(naphthalen-1-yloxy)benzene using Pd/C and ammonium formate is a highly effective, safe, and scalable method for the synthesis of 4-(Naphthalen-1-yloxy)aniline. This protocol provides a reliable foundation for researchers in drug development, offering high yields of the desired product while minimizing the hazards associated with high-pressure hydrogenation. By understanding the underlying mechanism, carefully selecting the catalytic system, and adhering to strict safety procedures, chemists can confidently and efficiently produce this valuable synthetic intermediate.
References
- Vertex AI Search. (2024).
- RSC Publishing. (2014).
- Vertex AI Search. (n.d.).
- Vertex AI Search. (2025). Hydrogenation Reaction Safety In The Chemical Industry.
- RSC Publishing. (2015).
- ResearchGate. (n.d.). Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions.
- Benchchem. (n.d.). Application Notes: Palladium on Carbon (Pd/C)
- ACS Chemical Health & Safety. (n.d.).
- Columbia University. (n.d.).
- Rasayan Journal of Chemistry. (2021).
- RSC Publishing. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review.
- ResearchGate. (n.d.). Selective Catalytic Hydrogenation of Nitroarenes to Anilines | Request PDF.
- ACS Publications. (2023). Reflections on the Teaching Practices for the Reduction of Nitroarenes: Updating Methodologies and Considerations of the Mechanism.
- Wikipedia. (n.d.). Palladium on carbon.
- Benchchem. (n.d.).
- Benchchem. (n.d.). Synthesis of 4-Aminodiphenylamine from Nitrobenzene and Aniline: A Technical Guide.
- Fisher Scientific. (n.d.).
- MDPI. (2020).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Bot Verification [rasayanjournal.co.in]
- 3. benchchem.com [benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 8. Palladium on carbon - Wikipedia [en.wikipedia.org]
- 9. Base-free chemoselective transfer hydrogenation of nitroarenes to anilines with formic acid as hydrogen source by a reusable heterogeneous Pd/ZrP catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.uci.edu [chem.uci.edu]
- 15. The First Stages of Chemical and Electrochemical Aniline Oxidation—Spectroscopic Comparative Study [mdpi.com]
- 16. assets.fishersci.com [assets.fishersci.com]
Strategic HPLC Method Development for the Quantification of 4-(Naphthalen-1-yloxy)aniline
Abstract & Scope
This application note details the strategic development of a High-Performance Liquid Chromatography (HPLC) method for 4-(Naphthalen-1-yloxy)aniline , a hydrophobic aromatic amine often utilized as a synthetic intermediate in kinase inhibitor development.
Due to the molecule's structural duality—containing a basic aniline moiety (
Physicochemical Analysis & Mechanistic Strategy
Before method selection, we must analyze the analyte's behavior in solution.
| Property | Value (Est.) | Chromatographic Implication |
| Structure | Naphthalene-O-Phenyl- | High |
| LogP | ~4.2 - 4.8 | Highly hydrophobic. Requires high % organic solvent for elution. |
| pKa (Base) | ~4.6 (Aniline N) | pH < 2.5: Protonated ( |
| UV Max | ~240 nm, ~280 nm | Naphthalene provides strong UV absorption; Aniline contributes at low wavelengths. |
The "Silanol Effect" Challenge
Aromatic amines are notorious for interacting with residual silanols (
-
Strategy A (Selected): Low pH (pH 2-3). Protonating the amine (
) and the silanols ( ) suppresses ion-exchange interactions. -
Strategy B (Alternative): High pH (pH 10). Using a hybrid-silica column (e.g., Waters XBridge) to keep the amine neutral.
This protocol utilizes Strategy A for broader column compatibility and Mass Spec (MS) transferability.
Method Development Decision Matrix
The following logic flow illustrates the critical decision points in designing this protocol.
Figure 1: Decision matrix for selecting stationary and mobile phases based on analyte lipophilicity and basicity.
Detailed Experimental Protocol
Reagents & Materials[1][2][3][4]
-
Analyte: 4-(Naphthalen-1-yloxy)aniline (Reference Standard).
-
Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/18.2 MΩ).
-
Modifier: Formic Acid (LC-MS Grade) or Phosphoric Acid (85%, HPLC Grade).
-
Note: Use Formic acid for MS detection; Phosphoric acid for UV-only (better peak shape).
-
Instrumentation Settings[3]
-
System: Agilent 1260/1290 Infinity II or Waters Alliance/Acquity UPLC.
-
Detector: Diode Array Detector (DAD).
-
Wavelengths:
-
Signal: 280 nm (Naphthalene specificity), 240 nm (High sensitivity).
-
Reference: 360 nm (100 nm bw).
-
Chromatographic Conditions[1][4][5]
| Parameter | Specification | Rationale |
| Column | C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters BEH C18).Dimensions: 150 x 4.6 mm, 3.5 µm or 5 µm. | End-capping reduces silanol activity; C18 provides necessary hydrophobic retention. |
| Mobile Phase A | Water + 0.1% Formic Acid | Low pH (~2.7) protonates the aniline, improving peak shape. |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | ACN has lower viscosity and UV cutoff than Methanol. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6 mm ID columns. |
| Temperature | 40°C | Reduces viscosity, improves mass transfer and peak sharpness. |
| Injection Vol | 5 - 10 µL | Prevent column overload. |
Gradient Profile
Due to the high lipophilicity of the naphthalene ring, a high percentage of organic solvent is required to elute the compound.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 10% | Initial Hold (Focusing) |
| 2.0 | 10% | End of loading |
| 15.0 | 90% | Linear Gradient (Elution expected ~10-12 min) |
| 18.0 | 90% | Wash lipophilic impurities |
| 18.1 | 10% | Return to initial |
| 23.0 | 10% | Re-equilibration |
Sample Preparation Workflow
Correct sample preparation is critical to prevent precipitation of the hydrophobic analyte.
-
Stock Solution (1 mg/mL): Weigh 10 mg of analyte. Dissolve in 10 mL of 100% Acetonitrile .
-
Critical: Do not use water for the stock solution; the naphthalene ring will prevent dissolution.
-
-
Working Standard (50 µg/mL): Dilute Stock 1:20 using 50:50 Water:Acetonitrile .
-
Why? Matching the diluent to the initial gradient strength prevents "solvent shock" and peak distortion.
-
-
Filtration: Filter through a 0.22 µm PTFE or Nylon syringe filter.
Validation & System Suitability (ICH Q2 R1)
To ensure the method is trustworthy (Self-Validating System), the following criteria must be met before routine use.
System Suitability Test (SST) Limits
-
Tailing Factor (
): (Crucial for amines). -
Theoretical Plates (
): . -
Precision (RSD):
for retention time and area (n=6 injections).
Linearity & Range
Prepare 5 concentration levels: 10, 25, 50, 75, and 100 µg/mL.
-
Acceptance:
.
Troubleshooting Guide
| Issue | Root Cause | Corrective Action |
| Peak Tailing | Silanol interaction | Switch to 0.1% Phosphoric Acid (if using UV). Ensure column is "End-capped" or "Base Deactivated". |
| Split Peaks | Solvent mismatch | Ensure sample diluent is |
| Retention Drift | Temperature fluctuation | Ensure column oven is stable at 40°C. |
| Ghost Peaks | Carryover | Naphthalene sticks to injector seals. Add a needle wash step with 100% ACN. |
References
-
ICH Harmonised Tripartite Guideline. (2005).[1] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1]
-
PubChem. (2025).[2] Compound Summary: Aniline (Physical Properties).[3] National Library of Medicine.
-
Sielc Technologies. (n.d.). Separation of 4-(o-Tolyloxy)aniline on Newcrom R1 HPLC column. (Analogous Method Reference).
-
BenchChem. (2025).[4] HPLC Method for Naphthalene, 1-isopropyl-2-amino-.[4] (Analogous Structural Reference).
Sources
Application Note: Optimizing Amidation Strategies for 4-(Naphthalen-1-yloxy)aniline in Medicinal Chemistry
Executive Summary & Molecule Analysis
This guide details the optimized protocols for generating amide bonds using 4-(Naphthalen-1-yloxy)aniline (CAS: 125404-00-4) as the nucleophilic partner.[1] This scaffold is a critical pharmacophore in kinase inhibitor discovery (e.g., VEGFR/PDGFR inhibitors like Sorafenib).
Substrate Properties[1][2][3][4]
-
Electronic Profile: The ether linkage at the para-position acts as an Electron Donating Group (EDG) via resonance.[1] This increases the electron density on the aniline nitrogen compared to an unsubstituted aniline, making it a moderately good nucleophile (
of conjugate acid 4.5–5.0). -
Steric & Physical Profile: The naphthalene moiety introduces significant lipophilicity (
).[1] While the ether linker mitigates direct steric hindrance at the nitrogen, the molecule's poor solubility in standard non-polar solvents (e.g., hexanes, ether) and moderate solubility in DCM necessitates the use of polar aprotic co-solvents (DMF, NMP) for efficient coupling.
Reagent Selection Matrix
The choice of coupling reagent depends heavily on the properties of the carboxylic acid partner and the scale of the reaction.
| Reagent System | Efficiency | Epimerization Risk | Scale Suitability | Primary Use Case |
| HATU / DIPEA | High | Low | mg to g | Gold Standard. Best for initial SAR library synthesis and valuable acids.[1] |
| T3P (50% in EtOAc) / Pyridine | High | Very Low | g to kg | Process Chemistry. Excellent for scale-up; water-soluble byproducts simplify purification.[1] |
| Ghosez’s Reagent | Very High | Moderate | g | Sterically Hindered Acids. Generates acid chlorides in situ under neutral conditions.[1] |
| EDC / HOBt | Moderate | Low | g to kg | Cost-Sensitive. Standard bench method, though often slower for this specific aniline. |
Decision Logic & Workflow
The following decision tree guides the selection of the optimal synthetic route based on the carboxylic acid partner's characteristics.
Figure 1: Decision matrix for coupling carboxylic acids with 4-(Naphthalen-1-yloxy)aniline.
Detailed Experimental Protocols
Protocol A: High-Efficiency Coupling (HATU)
Recommended for Medicinal Chemistry / SAR Library Generation
Rationale: HATU generates a highly reactive aza-benzotriazole active ester, overcoming the moderate nucleophilicity of the aniline and driving the reaction to completion quickly.
Materials:
-
Carboxylic Acid (1.0 equiv)[2]
-
4-(Naphthalen-1-yloxy)aniline (1.1 equiv)[1]
-
HATU (1.2 equiv)[1]
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)[1]
-
Solvent: Anhydrous DMF (Dimethylformamide)[1]
Procedure:
-
Dissolution: In a dry vial, dissolve the carboxylic acid (1.0 mmol) and HATU (1.2 mmol, 456 mg) in anhydrous DMF (3.0 mL). Stir for 5 minutes at room temperature (RT) to pre-activate the acid (formation of the O-At active ester).
-
Addition: Add DIPEA (3.0 mmol, 522 µL) followed immediately by 4-(Naphthalen-1-yloxy)aniline (1.1 mmol, 259 mg).
-
Note: The aniline may require mild sonication to fully dissolve in a separate minimal volume of DMF before addition if using a stock solution.
-
-
Reaction: Stir the mixture at RT for 2–4 hours. Monitor by LC-MS (Target mass = Acid MW + 217).[1]
-
Workup:
-
Purification: Flash chromatography (Hexane/EtOAc). The product will be UV active (254 nm) due to the naphthalene system.
Protocol B: Scalable & Green Coupling (T3P)
Recommended for Process Development (>10g scale)[1]
Rationale: T3P (Propylphosphonic anhydride) produces water-soluble byproducts, eliminating the need for chromatography in many cases.[1] It is less allergenic than HATU/HOBt.[1][3]
Materials:
-
Carboxylic Acid (1.0 equiv)[2]
-
4-(Naphthalen-1-yloxy)aniline (1.1 equiv)[1]
-
T3P (50% w/w in EtOAc) (1.5 equiv)[1]
-
Pyridine (3.0 equiv) or NMM (N-methylmorpholine)[1]
-
Solvent: 2-MeTHF or EtOAc (with minimal DMF if solubility is poor).[1]
Procedure:
-
Setup: Charge the carboxylic acid (10 mmol) and 4-(Naphthalen-1-yloxy)aniline (11 mmol, 2.59 g) into a flask.
-
Solvent: Add EtOAc (or 2-MeTHF) (50 mL). If the aniline does not dissolve, add dry DMF dropwise (up to 10% v/v) until a clear solution or fine suspension is achieved.
-
Base Addition: Add Pyridine (30 mmol, 2.4 mL). Cool the mixture to 0°C.
-
Reagent Addition: Add T3P solution (15 mmol) dropwise over 10 minutes.
-
Reaction: Allow to warm to RT and stir for 12–16 hours.
-
Workup:
Troubleshooting & Critical Parameters
Solubility Management
The naphthalene tail makes the starting material and product highly lipophilic.
-
Issue: Precipitation of starting material upon addition to DCM or Toluene.
-
Solution: Use a "Hybrid Solvent System." Dissolve the aniline in a minimum volume of DMF or NMP, then dilute into the main reaction solvent (DCM or EtOAc). Maintain a ratio where DMF is <15% to facilitate aqueous workup.[1]
Removal of Excess Aniline
Since 4-(Naphthalen-1-yloxy)aniline is a weak base, it can be difficult to separate from the amide product by chromatography if their Rf values are similar.[1]
-
Chemical Wash: The most effective purification is an acidic wash (0.5 M or 1.0 M HCl) during extraction. The aniline will protonate and partition into the aqueous phase.
-
Scavenger Resins: For small-scale library synthesis, use a polymer-supported isocyanate (PS-Isocyanate) resin (2–3 equiv) post-reaction to scavenge excess aniline.[1]
Oxidation
Anilines are prone to oxidation, turning dark brown/black ("tarring").
-
Prevention: Store the aniline under nitrogen/argon. If the reagent is dark upon opening, recrystallize from Ethanol before use. Run coupling reactions under an inert atmosphere.
References
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.[1] Link
-
Dunetz, J. R., et al. (2011).[5][6] General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine.[1][5] Organic Letters, 13(19), 5048–5051. Link[1]
-
Bankston, D., et al. (2002). A Scalable Synthesis of the FLT-3 Inhibitor, CT53518. Organic Process Research & Development, 6(6), 777–781. (Describes similar diaryl ether aniline chemistry). Link[1]
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[1][6][7][8][9][10] Tetrahedron, 61(46), 10827-10852.[1] Link[1]
Sources
- 1. CAS 125404-00-4: 4-(1-Naphthalenyl)benzenamine [cymitquimica.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. bachem.com [bachem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine [organic-chemistry.org]
- 6. Amide synthesis by acylation [organic-chemistry.org]
- 7. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 10. jpt.com [jpt.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 4-(Naphthalen-1-yloxy)aniline
Ticket #: 4N-NAP-PUR-001 Subject: Optimization of Recrystallization Protocol for 4-(Naphthalen-1-yloxy)aniline Assigned Expert: Senior Application Scientist, Separation Sciences Status: Open
User Query
"I am synthesizing 4-(Naphthalen-1-yloxy)aniline and struggling to obtain a pure, off-white solid. The crude product is dark brown and tends to 'oil out' during recrystallization. What solvent system should I use, and how do I prevent the color degradation?"
Expert Response
Executive Summary & Chemical Logic
The purification of 4-(Naphthalen-1-yloxy)aniline presents a dual challenge: the hydrophobicity of the naphthalene ether moiety and the oxidative instability of the aniline amine group.
-
Solubility Profile: The naphthalene ring significantly decreases water solubility compared to simple anilines. Consequently, standard aqueous recrystallization will fail. You require a semi-polar organic solvent system.[1]
-
** discoloration:** The "dark brown" color indicates oxidation of the amino group to quinoid-like species. This requires the inclusion of a reducing agent or activated charcoal.[2]
-
Oiling Out: This is common for aromatic ethers with low melting points. It occurs when the compound separates as a liquid phase before crystallizing. This is solved by controlling the cooling rate and solvent composition.
Recommended Solvent Systems
Based on the structural analogs (e.g., 4-phenoxyaniline) and the lipophilicity of the naphthyl group, the following solvent systems are validated for initial screening.
| Solvent System | Ratio (v/v) | Application | Logic |
| Ethanol / Water | 80:20 to 60:40 | Primary Recommendation | Ethanol dissolves the naphthyl core hot; water acts as the anti-solvent to force crystallization upon cooling. |
| Toluene / Hexane | 1:2 to 1:4 | Secondary (for very non-polar impurities) | Excellent for removing polar tarry impurities that do not dissolve in toluene. |
| Ethyl Acetate / Hexane | 1:3 | Alternative | Good for "oiling out" issues; the polarity gap is smaller than EtOH/Water. |
Standard Operating Procedure (SOP)
Protocol A: The "Ethanol/Water" Recrystallization (High Purity)
Prerequisites:
-
Crude 4-(Naphthalen-1-yloxy)aniline: 5.0 g
-
Solvent: Ethanol (absolute) and Deionized Water
-
Additives: Activated Charcoal (Norit) & Sodium Dithionite (optional antioxidant)
Step-by-Step Workflow:
-
Dissolution: Place the crude solid in a flask. Add minimum hot Ethanol (60-70°C) . Swirl constantly. Add ethanol dropwise until the solid just dissolves.[1]
-
Tech Note: If the solution is dark, add 1-2% w/w Activated Charcoal .
-
Tech Note: If oxidation is severe, add a pinch of Sodium Dithionite (Na₂S₂O₄) to the hot solution to reduce colored quinones back to amines.
-
-
Hot Filtration: Filter the hot solution through a pre-warmed Celite pad or fluted filter paper to remove charcoal/insolubles. Do this quickly to prevent premature crystallization.
-
Nucleation Point: Reheat the filtrate if crystals formed during filtration. While boiling gently, add hot Water dropwise until a faint, persistent turbidity (cloudiness) appears.
-
Clarification: Add 1-2 mL of hot Ethanol to make the solution clear again.
-
Controlled Cooling: Remove from heat. Insulate the flask with a towel or place it in a warm water bath to cool slowly to room temperature.
-
Critical:Do not plunge into ice immediately. This causes oiling out.
-
-
Crystallization: Once solid crystals appear at room temperature, place the flask in an ice bath (0-4°C) for 1 hour to maximize yield.
-
Collection: Filter via vacuum (Buchner funnel). Wash the cake with cold 50:50 Ethanol/Water . Dry under vacuum.[3][4]
Interactive Troubleshooting Guide
Visual Logic: The Recrystallization Decision Tree
Figure 1: Decision logic for navigating common issues during the purification of aromatic ether amines.
Frequently Asked Questions (FAQs)
Q1: My product separates as a separate liquid layer (oiling out) instead of crystals. Why? A: This happens when the saturation temperature of the solute is higher than its melting point in the solvent mixture.
-
Fix 1 (Seeding): Keep a small amount of crude solid. When the solution cools to just above the cloud point, throw in a "seed" crystal. This provides a template for the lattice to form.
-
Fix 2 (Solvent Adjustment): You likely added too much water (anti-solvent). Reheat, add more ethanol to increase solubility, and cool again.
-
Fix 3 (Trituration): If it oils out completely, decant the solvent, add a small amount of cold hexane, and scratch the oil with a glass rod to induce solidification.
Q2: The product is still slightly pink/grey after recrystallization. A: Trace oxidation products (quinones) are highly colored.
-
Protocol: Perform an Acid-Base Wash before recrystallization. Dissolve the crude amine in 1M HCl (impurities that are not amines will remain insoluble). Filter. Then, basify the filtrate with 1M NaOH to precipitate the amine. This "chemical purification" is often superior to simple physical recrystallization for removing colored impurities.
Q3: What is the expected melting point? A: While specific literature values vary by polymorph, structural analogs suggest a range of 80°C – 130°C .
-
4-(1-Naphthyl)aniline:[6] ~128°C
-
Verification: If your solid melts <70°C, it is likely still wet with solvent or heavily impure.
Q4: Can I use Methanol instead of Ethanol? A: Yes, but Methanol is often "too good" a solvent for polar amines, leading to lower recovery yields. If you use Methanol, you will need a higher ratio of water to force the crystals out.
References
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical. (General procedures for aromatic amine purification and use of charcoal).
-
Mettler Toledo. Recrystallization Guide: Solvents, Steps, and Methods. (Authoritative guide on solvent selection and oiling-out troubleshooting).
-
Sigma-Aldrich (Merck). Recrystallization Technical Bulletin. (Protocols for handling air-sensitive amines).
-
Organic Syntheses. Purification of Aromatic Amines. (General reference for acid-base purification strategies).
-
PubChem. 4-Phenoxyaniline Compound Summary. (Used for structural analog property comparison).
Sources
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. An efficient synthesis of 4-phenoxy-quinazoline, 2-phenoxy-quinoxaline, and 2-phenoxy-pyridine derivatives using aryne chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Buy 4-Phenoxyaniline | 139-59-3 [smolecule.com]
- 6. CAS 125404-00-4: 4-(1-Naphthalenyl)benzenamine [cymitquimica.com]
Technical Support Center: Isolating 4-(Naphthalen-1-yloxy)aniline
Introduction: The Purification Challenge
The synthesis of 4-(naphthalen-1-yloxy)aniline, often achieved via a Williamson ether synthesis or a related coupling reaction, presents a common purification challenge: the removal of unreacted 1-naphthol. The structural and chemical similarities between the starting material and the final product can complicate separation. This guide provides a structured, in-depth approach to this purification problem, moving from fundamental principles to advanced troubleshooting. It is designed to empower researchers with the knowledge to not only follow protocols but to understand and adapt them to their specific experimental outcomes.
Section 1: Foundational Physicochemical Properties
A successful purification strategy is built upon understanding the distinct properties of the compounds you are trying to separate. The key to separating 1-naphthol from 4-(naphthalen-1-yloxy)aniline lies in exploiting their differences in acidity and polarity.
| Property | 1-Naphthol | 4-(Naphthalen-1-yloxy)aniline | Rationale for Separation |
| Functional Group | Phenolic Hydroxyl (-OH) | Ether (-O-), Primary Amine (-NH₂) | The acidic phenol can be deprotonated; the amine is basic. |
| Acidity/Basicity | Weakly Acidic (pKa ≈ 9.3)[1] | Basic | The significant difference in pKa allows for selective extraction using an aqueous base. |
| Polarity | More Polar | Less Polar | The hydroxyl group makes 1-naphthol significantly more polar than the ether product, enabling chromatographic separation. |
| Solubility | Soluble in organic solvents (ether, ethanol) and aqueous alkali solutions.[2][3] | Soluble in organic solvents and aqueous acid solutions. | Differential solubility in aqueous base is the primary mechanism for liquid-liquid extraction. |
Section 2: Frequently Asked Questions - The Primary Purification Strategy
This section addresses the most common and effective method for this separation: Acid-Base Liquid-Liquid Extraction .
Q1: What is the most direct and efficient method to remove the bulk of unreacted 1-naphthol?
The most robust initial purification step is a liquid-liquid extraction using an aqueous base, such as sodium hydroxide (NaOH).[4][5] This technique leverages the acidic nature of the phenolic proton in 1-naphthol.
Causality: 1-Naphthol, with a pKa of approximately 9.3, is acidic enough to be deprotonated by a moderately strong base like NaOH.[1] This reaction forms the sodium 1-naphthoxide salt, which is ionic and therefore highly soluble in the aqueous phase. Your product, 4-(naphthalen-1-yloxy)aniline, is a basic amine with a neutral ether linkage and will remain preferentially in the organic solvent layer.[6]
Q2: Can you provide a detailed, step-by-step protocol for this basic extraction?
Absolutely. This protocol assumes your reaction has been worked up and you have a crude mixture dissolved in a suitable organic solvent.
Experimental Protocol: Base Extraction for 1-Naphthol Removal
-
Dissolution: Ensure your crude product is fully dissolved in an organic solvent that is immiscible with water, such as diethyl ether or ethyl acetate. Transfer this solution to a separatory funnel.
-
First Extraction: Add an equal volume of a 1 M aqueous sodium hydroxide (NaOH) solution to the separatory funnel.[4]
-
Mixing: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup. Shake gently for 1-2 minutes to ensure thorough mixing of the two phases.[7] Aggressive shaking can lead to emulsions.
-
Separation: Place the funnel back on a ring stand and allow the layers to fully separate. The denser layer (usually the aqueous layer, but always check) will be at the bottom.
-
Draining: Carefully drain the lower aqueous layer, which now contains the sodium 1-naphthoxide salt.[5][6]
-
Repeat: To ensure complete removal, repeat the extraction (steps 2-5) with a fresh portion of 1 M NaOH solution. Two to three extractions are typically sufficient.
-
Washing: Wash the remaining organic layer with an equal volume of water, followed by a wash with brine (saturated NaCl solution). The water wash removes residual NaOH, and the brine wash helps to break up any minor emulsions and begins the drying process.
-
Drying and Concentration: Drain the organic layer into a clean flask. Dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter to remove the agent, and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to yield your purified product.[8][9]
Q3: Why use NaOH instead of a weaker base like sodium bicarbonate (NaHCO₃)?
This is an excellent question that goes to the heart of acid-base chemistry. The rule of thumb for an acid-base reaction to proceed to completion is that the pKa of the starting acid must be significantly lower than the pKa of the conjugate acid of the base being used.
-
1-Naphthol pKa: ~9.3[1]
-
Conjugate acid of NaOH (H₂O) pKa: ~15.7
-
Conjugate acid of NaHCO₃ (H₂CO₃) pKa: ~6.4
Since the pKa of 1-naphthol (9.3) is higher than the pKa of carbonic acid (6.4), sodium bicarbonate is not a strong enough base to deprotonate 1-naphthol effectively.[10] Using NaOH ensures a favorable equilibrium that drives the deprotonation and subsequent extraction into the aqueous layer.[6][10]
Workflow for Acid-Base Extraction
Sources
- 1. scent.vn [scent.vn]
- 2. 1-Naphthol | C10H8O | CID 7005 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Naphthol | 90-15-3 [chemicalbook.com]
- 4. quora.com [quora.com]
- 5. scribd.com [scribd.com]
- 6. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 7. The Williamson Ether Synthesis [cs.gordon.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: 4-(Naphthalen-1-yloxy)aniline Solubility in Methanol
This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with 4-(Naphthalen-1-yloxy)aniline in methanol. Our approach is grounded in fundamental physicochemical principles to empower you to not only solve immediate experimental hurdles but also to build a predictive understanding for future work.
Troubleshooting Guide: A Step-by-Step Approach to Dissolution
When faced with incomplete dissolution of 4-(Naphthalen-1-yloxy)aniline in methanol, a systematic approach is crucial. The following guide outlines a logical workflow, from simple physical interventions to more complex chemical modifications.
Initial Assessment: Is the Solution Saturated?
Before attempting more complex methods, it's essential to determine if you have reached the solubility limit of 4-(Naphthalen-1-yloxy)aniline in methanol under your current conditions.
dot
Caption: Initial assessment workflow.
Level 1: Physical Dissolution Enhancement
If you suspect the issue is slow dissolution kinetics rather than true insolubility, physical methods can be employed to accelerate the process.
1. Mechanical Agitation:
-
Rationale: Continuous stirring or vortexing increases the interaction between the solute and solvent molecules, breaking down aggregates and enhancing the rate of dissolution.
-
Protocol:
-
Add the desired amount of 4-(Naphthalen-1-yloxy)aniline to the methanol in an appropriately sized vessel.
-
Place a magnetic stir bar in the vessel and place it on a magnetic stir plate.
-
Stir at a moderate to high speed, avoiding the creation of a deep vortex that could introduce air into the solution.
-
Observe the solution over a period of 30-60 minutes.
-
2. Sonication:
-
Rationale: Sonication uses high-frequency sound waves to induce acoustic cavitation, the formation and collapse of microscopic bubbles.[1][2] This process generates intense localized energy, which can break apart solid particles and accelerate their dissolution.[3][4] Sonication is a gentle, non-thermal method that can preserve the integrity of sensitive compounds.[1]
-
Protocol:
-
Prepare the mixture of 4-(Naphthalen-1-yloxy)aniline and methanol.
-
Place the vessel in an ultrasonic bath.
-
Sonicate for 15-30 minute intervals, monitoring for dissolution.
-
Allow the solution to cool to room temperature between sonication cycles to prevent solvent evaporation.
-
3. Gentle Heating:
-
Rationale: For many compounds, solubility increases with temperature. This is an endothermic process where heat provides the energy needed to overcome the intermolecular forces in the solid lattice.[5]
-
Protocol:
-
Gently warm the methanol solution on a hot plate with stirring.
-
Gradually increase the temperature, not exceeding 40-50°C to minimize solvent loss.
-
Monitor the dissolution of the solid.
-
Once dissolved, allow the solution to slowly cool to room temperature. Be aware that the compound may precipitate out if the solution becomes supersaturated upon cooling.
-
Level 2: Chemical Modification of the Solvent System
If physical methods are insufficient, modifying the solvent environment can significantly improve solubility.
1. pH Adjustment:
-
Rationale: 4-(Naphthalen-1-yloxy)aniline is an aromatic amine. The lone pair of electrons on the nitrogen atom can be protonated in an acidic medium, forming a more polar and, therefore, more soluble ammonium salt.[6][7] Aromatic amines are typically weak bases, with the pKa of their conjugate acids in the range of 4-5.[6] To significantly increase the proportion of the protonated, more soluble form, the pH of the solution should be adjusted to be at least 2 pH units below the pKa of the conjugate acid.
-
Protocol:
-
While stirring the suspension, add a dilute solution of a suitable acid (e.g., 0.1 M HCl in methanol) dropwise.
-
Monitor the pH of the solution using a pH meter calibrated for non-aqueous or mixed-aqueous systems, if available, or by observing the dissolution of the solid.
-
Continue adding acid until the solid dissolves.
-
Caution: Be mindful that altering the pH may affect the stability or reactivity of your compound in subsequent experimental steps.
-
2. Co-solvents:
-
Rationale: The addition of a co-solvent can alter the overall polarity of the solvent system to better match that of the solute, thereby enhancing solubility.[8] For a compound like 4-(Naphthalen-1-yloxy)aniline, which has both nonpolar (naphthalene ring) and polar (aniline) moieties, a co-solvent can help to bridge this polarity gap.
-
Protocol:
-
Identify a co-solvent that is miscible with methanol and in which 4-(Naphthalen-1-yloxy)aniline has higher solubility. Potential candidates could include other polar aprotic solvents like dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF), or a less polar solvent like dichloromethane (DCM) if the non-polar characteristics are dominant.
-
Add the co-solvent to the methanol in a stepwise manner (e.g., in 5% v/v increments).
-
After each addition, stir thoroughly and observe for any changes in solubility.
-
Continue adding the co-solvent until the desired concentration is achieved or the solid is fully dissolved.
-
dot
Caption: Troubleshooting workflow for solubility issues.
Frequently Asked Questions (FAQs)
Q1: I've added the correct amount of 4-(Naphthalen-1-yloxy)aniline to methanol, but it's not dissolving completely, even with stirring. What should I do first?
A1: The first step is to ensure you are not dealing with a simple kinetic issue. Apply gentle heating (up to 40°C) while stirring, or use an ultrasonic bath for 15-30 minutes.[4] These methods increase the energy of the system and can significantly speed up the dissolution process without chemically altering your components.
Q2: Will heating the methanol solution cause my compound to degrade?
A2: While 4-(Naphthalen-1-yloxy)aniline is a relatively stable aromatic compound, prolonged exposure to high temperatures could potentially lead to degradation. It is recommended to use gentle heating and to monitor for any color changes in the solution, which might indicate decomposition. For sensitive applications, performing a stability study by analyzing a heated sample via techniques like HPLC would be prudent.[9]
Q3: I tried adding a small amount of hydrochloric acid, and the solid dissolved. Why did this work?
A3: 4-(Naphthalen-1-yloxy)aniline is a weak base due to the lone pair of electrons on the nitrogen atom of the aniline group.[10] By adding an acid, you protonate this nitrogen, forming the corresponding ammonium salt. This salt is an ionic species and is significantly more polar than the neutral molecule, leading to a substantial increase in its solubility in a polar solvent like methanol.[11]
Q4: Can I use a different solvent instead of methanol?
A4: Yes, if your experimental protocol allows for it. The solubility of 4-(Naphthalen-1-yloxy)aniline will vary in different solvents. Generally, polar aprotic solvents like DMSO and DMF are good candidates for dissolving compounds with both aromatic and polar functional groups. It is advisable to perform small-scale solubility tests with alternative solvents before committing to a larger-scale experiment.
Q5: After dissolving the compound with heat, it crashed out of solution when it cooled down. What happened?
A5: This phenomenon is called precipitation and occurs when a solution becomes supersaturated. By heating, you increased the solubility of 4-(Naphthalen-1-yloxy)aniline, allowing you to dissolve more solute than would be possible at room temperature. As the solution cools, the solubility decreases, and the excess solute precipitates out of the solution. To avoid this, you can either work with the solution at an elevated temperature (if your experiment permits) or prepare a less concentrated solution that will remain stable at room temperature.
Q6: How do I filter a saturated solution to remove any remaining undissolved microparticles?
A6: For removing fine particles from a saturated solution, syringe filtration is a highly effective method.[12] Use a syringe fitted with a chemically resistant filter membrane (e.g., PTFE or nylon) with a pore size appropriate for your needs (e.g., 0.45 µm for general clarification or 0.22 µm for sterile filtration).[13] Apply gentle pressure to the syringe plunger to pass the solution through the filter.[14] This technique is particularly useful for small volumes and when a high degree of purity is required.[12][15]
| Method | Principle | Recommended For | Potential Issues |
| Mechanical Agitation | Increases solute-solvent interaction | Initial dissolution attempts | May not be sufficient for poorly soluble compounds |
| Sonication | Acoustic cavitation breaks down particles | Enhancing dissolution rate | Can heat the sample; requires specific equipment |
| Gentle Heating | Increases kinetic energy and solubility | Endothermic dissolution processes | Potential for degradation or solvent evaporation |
| pH Adjustment (Acidification) | Protonation to form a more polar salt | Basic compounds like aromatic amines | May interfere with subsequent reaction steps |
| Co-solvent Addition | Modifies the polarity of the solvent system | When single solvent is ineffective | May complicate solvent removal; co-solvent must be compatible |
Safety Precautions
Always handle 4-(Naphthalen-1-yloxy)aniline in a well-ventilated area, preferably within a chemical fume hood.[16] Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17] Avoid inhalation of dust and contact with skin and eyes.[18] In case of accidental contact, rinse the affected area thoroughly with water. Consult the Safety Data Sheet (SDS) for detailed safety information.[17]
References
- Envirostar. (2023, April 21).
- University of Wisconsin-Madison. (n.d.). Chapter 22 Notes - Amines.
- ResearchGate. (2021, May 26). Microfiltration for saturated solutions of highly hygroscopic compounds?.
- Wikipedia. (n.d.).
- Scharlab. (n.d.).
- Hielscher Ultrasonics. (n.d.). High-Performance Dissolvers.
- Phenomenex. (n.d.).
- Science Equip. (2025, April 9).
- TCI Chemicals. (2018, October 3).
- National Center for Biotechnology Information. (2001, August 15).
- The Royal Society of Chemistry. (n.d.). Solubility and pH of amines.
- Oxford Academic. (n.d.). Solubilization of naphthalene and cosolvent property.
- ResearchGate. (n.d.).
- Fisher Scientific. (2011, February 10).
- Chymist.com. (n.d.). FILTERING SOLUTIONS.
- Sigma-Aldrich. (n.d.). 4-(naphthalen-1-yl)aniline | 125404-00-4.
- Veeprho. (2025, August 3).
- University of California, Los Angeles. (n.d.). Aniline.
- Purdue University. (2005). Principles of Drug Action 1, Spring 2005, Amines.
- Loba Chemie. (2018, September 7). 4-BENZYLOXY-ANILINE HYDROCHLORIDE MSDS CAS No.
- Chemistry LibreTexts. (2023, January 22). Advanced Properties of Amines.
- ChemicalBook. (2025, July 19).
- CymitQuimica. (n.d.). CAS 125404-00-4: 4-(1-Naphthalenyl)benzenamine.
- PubChem. (n.d.). 4-(Benzyloxy)naphthalen-1-amine | C17H15NO | CID 23120763.
- Chemical Synthesis Database. (2025, May 20). 4-naphthalen-1-yloxy-benzoic acid.
- ResearchGate. (n.d.). Solubility of naphthalene in methanol solutions.
- Lumen Learning. (n.d.). 23.1. Properties of amines | Organic Chemistry II.
- ResearchGate. (2025, August 5).
- Leapchem. (n.d.). N-(4-(naphthalen-2-yl)phenyl)aniline丨CAS 1446448-95-8.
- PubChem. (n.d.). 4-(Prop-2-yn-1-yloxy)aniline.
- ResearchGate. (n.d.).
- Sigma-Aldrich. (n.d.). 4-(Naphthalen-1-yl)aniline | 125404-00-4.
- Chemistry Steps. (n.d.). Amines to Alcohols.
- MDPI. (2025, June 12). Green Pathways: Enhancing Amine Synthesis Using Deep Eutectic Solvents.
- ResearchGate. (2021, April 9).
- WuXi Biology. (n.d.). Alcohol Speed up Boc Protection of Primary Amines.
- ScienceDirect. (n.d.).
- National Institute of Standards and Technology. (2015, February 18).
- ResearchGate. (n.d.).
- BenchChem. (n.d.). A Comprehensive Technical Guide to the Stability and Storage of 4-(Furan-2-ylmethoxy)aniline.
- BenchChem. (n.d.). Solubility and stability of 4-(Iminomethyl)aniline.
- Physical Chemistry Research. (2023, November 19).
- National Institute of Standards and Technology. (n.d.).
Sources
- 1. Unlocking the Benefits of Sonication for Creating Soluble Liquids | Envirostar [envirostarllc.com]
- 2. Sonication - Wikipedia [en.wikipedia.org]
- 3. hielscher.com [hielscher.com]
- 4. veeprho.com [veeprho.com]
- 5. publikationen.bibliothek.kit.edu [publikationen.bibliothek.kit.edu]
- 6. Chapter 22 notes [web.pdx.edu]
- 7. webhome.auburn.edu [webhome.auburn.edu]
- 8. academic.oup.com [academic.oup.com]
- 9. benchchem.com [benchchem.com]
- 10. issr.edu.kh [issr.edu.kh]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. What are the main filtration techniques used in the laboratory? - Scharlab Internacional [scharlab.com]
- 13. scienceequip.com.au [scienceequip.com.au]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Filtration Solutions for Laboratories and Industries [phenomenex.com]
- 16. ipo.rutgers.edu [ipo.rutgers.edu]
- 17. fishersci.com [fishersci.com]
- 18. chemicalbook.com [chemicalbook.com]
Technical Support Center: Stability & Storage of 4-(Naphthalen-1-yloxy)aniline
[1]
Case ID: T-ANL-OX-004 Subject: Minimizing Oxidative Degradation of Electron-Rich Aromatic Amines Applicable Compound: 4-(Naphthalen-1-yloxy)aniline (CAS: 125404-00-4)[1]
Executive Summary
4-(Naphthalen-1-yloxy)aniline is a high-value intermediate often used in the synthesis of kinase inhibitors and organic semiconductors.[1] Structurally, it consists of an aniline core substituted at the para position with a naphthalen-1-yloxy group.[1]
Critical Technical Insight: This compound is significantly more unstable than unsubstituted aniline.[1] The ether oxygen atom at the para position acts as a strong electron-donating group (EDG) via resonance (+M effect).[1] This increases the electron density on the nitrogen atom, raising the Highest Occupied Molecular Orbital (HOMO) energy and making the amine highly susceptible to Radical Single Electron Transfer (SET) oxidation by atmospheric oxygen.
This guide provides a hierarchy of storage protocols, from standard handling to chemical stabilization via salt formation.
Part 1: The Mechanism of Degradation (The "Why")
Q: Why does my sample turn from off-white to brown/black even in a closed vial?
A: You are witnessing auto-oxidation .[1] The color change is due to the formation of highly conjugated impurities (iminoquinones and azo-dimers) which have high extinction coefficients—meaning even trace amounts (<1%) can cause significant discoloration.
The Oxidation Cascade
The electron-rich nature of the 4-(naphthalen-1-yloxy) moiety lowers the oxidation potential, allowing ambient oxygen to abstract an electron or hydrogen atom, initiating a radical chain reaction.
Figure 1: Simplified oxidative degradation pathway of electron-rich anilines.[1] The formation of conjugated "aniline black" type polymers causes the darkening.
Part 2: Physical Storage Protocols
Q: What are the absolute minimum requirements for storing the free base?
A: To store the amine in its free base form, you must block the three vectors of oxidation: Thermal Energy , Photons , and Oxygen .
Storage Hierarchy Table
| Storage Tier | Conditions | Expected Stability | Recommended For |
| Tier 1 (Optimal) | Glovebox (Ar), -20°C, Amber Vial | >12 Months | Reference Standards, Long-term archives |
| Tier 2 (Standard) | Desiccator (N₂ flush), -20°C, Amber Vial | 3-6 Months | Active Synthesis Projects |
| Tier 3 (Risk) | Benchtop, Room Temp, Clear Vial | <1 Week | NOT RECOMMENDED |
Protocol for Tier 2 Storage (Benchtop User):
-
Container: Use a borosilicate glass vial with a PTFE-lined cap. Avoid polyethylene (impurities can leach).[1]
-
Headspace Purge: Do not just close the lid. Direct a gentle stream of Argon (heavier than air) into the vial for 10-15 seconds to displace oxygen.[1] Nitrogen is acceptable but less effective as it mixes more easily with air.[1]
-
Seal: Parafilm is insufficient for long-term storage.[1] Use electrical tape or a secondary containment jar with desiccant.[1]
Part 3: Chemical Stabilization (The "Pro" Move)
Q: Can I make the compound inherently stable so I don't have to worry about the freezer?
A: Yes. The most effective way to stop oxidation is to remove the lone pair electrons on the nitrogen from circulation. This is achieved by converting the free base aniline into a salt (e.g., Hydrochloride or Tosylate).
Why this works: Oxidation requires the nitrogen lone pair.[1] Protonation (
Protocol: Conversion to Hydrochloride Salt
Reagents:
-
4-(Naphthalen-1-yloxy)aniline (Free Base)[1]
-
4M HCl in Dioxane (anhydrous) or aqueous HCl[1]
-
Diethyl Ether or Ethyl Acetate (solvent)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 equivalent of the aniline in a minimal amount of Ethyl Acetate.
-
Acidification: Dropwise, add 1.1 equivalents of 4M HCl in Dioxane at 0°C.
-
Precipitation: The hydrochloride salt should precipitate immediately as a white solid.[1]
-
Filtration: Filter the solid under an inert atmosphere (if possible) or quickly on a Buchner funnel.
-
Washing: Wash the cake with cold Diethyl Ether to remove excess acid and impurities.[1]
-
Drying: Dry under high vacuum.
Result: The resulting salt is often stable at room temperature for years.[1]
Part 4: Troubleshooting & Recovery
Q: My sample has already turned brown. Is it ruined?
A: Not necessarily. If the purity is still >90% by LCMS, you can repurify it. If it is a black tar, discard it.[1]
Decision Tree: Recovery Workflow
Figure 2: Decision logic for handling oxidized samples.
Purification Protocol (Recrystallization)
For this specific lipophilic ether:
-
Solvent: A mixture of Ethanol/Water (9:1) or Toluene/Hexane is usually effective.[1]
-
Charcoal Treatment (Crucial):
-
Dissolve the brown solid in the boiling solvent.
-
Add 5-10 wt% Activated Charcoal .[1]
-
Stir for 5 minutes (do not boil excessively).
-
Filter hot through a Celite pad to remove the charcoal (which holds the colored impurities).
-
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then to 4°C.
References
-
Sigma-Aldrich. Safety Data Sheet: 4-(Naphthalen-1-yl)aniline. Accessed via Merck/Sigma Technical Library.[1] [1]
-
PubChem. Compound Summary: 4-(Naphthalen-1-yloxy)aniline.[1] National Library of Medicine.[1]
-
Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1] Longman Scientific & Technical, 1989.[1] (General reference for Aniline Purification & Salt Formation).
-
BenchChem. Purification of Halogenated Aniline Compounds (Technical Support).
-
Chemistry LibreTexts. Basicity of Amines and Ammonium Salt Formation.
Troubleshooting low conversion rates in 4-(Naphthalen-1-yloxy)aniline coupling
Welcome to the Technical Support Center for the synthesis of 4-(Naphthalen-1-yloxy)aniline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot low conversion rates encountered during this crucial coupling reaction. Drawing upon established principles of organometallic chemistry and practical laboratory experience, this resource provides in-depth, evidence-based solutions to optimize your synthetic outcomes.
The formation of the diaryl ether linkage in 4-(Naphthalen-1-yloxy)aniline is a key step in the synthesis of various biologically active molecules and advanced materials. While powerful methods like the Buchwald-Hartwig and Ullmann couplings have made this transformation accessible, achieving high yields and purity can be challenging. This guide is structured in a question-and-answer format to directly address the specific issues you may be facing in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is divided into common problems encountered during the synthesis of 4-(Naphthalen-1-yloxy)aniline, providing detailed explanations of the underlying causes and step-by-step protocols for resolution.
Guide 1: Low to No Product Conversion (<10%)
Question: I am attempting to synthesize 4-(Naphthalen-1-yloxy)aniline via a Buchwald-Hartwig C-O coupling of 1-naphthol and 4-bromoaniline, but I am observing very low to no formation of the desired product. What are the likely causes and how can I troubleshoot this?
Answer:
Low or no conversion in a Buchwald-Hartwig reaction is a common but solvable issue that typically points to a fundamental problem with the catalyst's activity, the reaction environment, or the integrity of your reagents.
The heart of the Buchwald-Hartwig reaction is the generation and maintenance of an active Pd(0) catalytic species. Failure at this stage is the most frequent reason for a stalled reaction.
-
Plausible Cause: Inefficient in situ reduction of the Pd(II) precatalyst (e.g., Pd(OAc)₂) to the active Pd(0) species. This process can be unreliable and sensitive to reaction conditions.
-
Expert Recommendation: Switch to a commercially available, air-stable palladium precatalyst, such as a G3 or G4 palladacycle (e.g., XPhos Pd G3). These are designed to cleanly and efficiently generate the active LPd(0) catalyst upon exposure to the base.[1]
-
Plausible Cause: The phosphine ligand has degraded due to air or moisture exposure. Many phosphine ligands are sensitive to oxidation.
-
Expert Recommendation: Always handle phosphine ligands in a glovebox or under a positive pressure of an inert gas (Argon or Nitrogen). Ensure all solvents are anhydrous and properly degassed before use.[2]
The interplay of ligand, base, and solvent is critical for a successful coupling. An imbalance in this trio can lead to complete reaction failure.
-
Plausible Cause: The chosen phosphine ligand is not suitable for the C-O coupling of a naphthol. The steric and electronic properties of the ligand are paramount for promoting the reductive elimination step that forms the C-O bond.
-
Expert Recommendation: For C-O couplings, particularly with sterically demanding partners like 1-naphthol, bulky, electron-rich biaryl phosphine ligands are often required. Consider screening ligands such as XPhos, SPhos, or RuPhos.[1]
-
Plausible Cause: The base is not strong enough or is insoluble in the reaction medium. The base plays a crucial role in deprotonating the phenol and facilitating the catalytic cycle.
-
Expert Recommendation: For C-O couplings, strong bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are often necessary.[3][4] If solubility is an issue, consider using a combination of a soluble organic base with an inorganic base.
-
Plausible Cause: The solvent is not appropriate for the reaction. Solvent choice affects reagent solubility and can coordinate to the palladium center, inhibiting catalysis.
-
Expert Recommendation: Toluene and dioxane are the most commonly used and generally effective solvents for Buchwald-Hartwig reactions. Avoid chlorinated solvents and acetonitrile, as they can inhibit the catalyst.[3]
The following diagram outlines a logical progression for troubleshooting a failed reaction.
Caption: A systematic workflow for troubleshooting low conversion rates.
Guide 2: Reaction Stalls or Incomplete Conversion
Question: My reaction starts to form the product, as confirmed by TLC and LC-MS, but then it stalls, leaving a significant amount of starting material. What could be causing this premature halt?
Answer:
A reaction that initiates but fails to reach completion often points to catalyst deactivation or decomposition over the course of the reaction.
The active Pd(0) species, while necessary for catalysis, can be unstable under reaction conditions, leading to the formation of inactive palladium species.
-
Plausible Cause: Formation of palladium black. This is a common observation where the active, soluble palladium catalyst aggregates into an inactive, black precipitate. This can be caused by high temperatures or the presence of impurities.
-
Expert Recommendation: Lower the reaction temperature to 80-90 °C and extend the reaction time. Visually monitor the reaction for the formation of a black precipitate. If palladium black is observed, filtering the hot reaction mixture through a pad of Celite® may remove the inactive palladium, but it is often a sign of a more fundamental issue with the reaction conditions.
-
Plausible Cause: Ligand degradation. Over time, at elevated temperatures, the phosphine ligand can degrade, leading to the loss of the active catalytic species.
-
Expert Recommendation: Consider using a more robust ligand that is known for its thermal stability. Additionally, a lower reaction temperature can help preserve the ligand's integrity over longer reaction times.
Certain species in the reaction mixture can coordinate to the palladium center and inhibit its catalytic activity.
-
Plausible Cause: Product inhibition. In some cases, the desired product can coordinate to the palladium catalyst more strongly than the starting materials, effectively shutting down the catalytic cycle.
-
Expert Recommendation: This can be a challenging issue to resolve. Sometimes, simply increasing the catalyst loading can help to overcome product inhibition. Alternatively, a different ligand that modulates the electronic properties of the palladium center may be less susceptible to product inhibition.
Caption: The Buchwald-Hartwig catalytic cycle and a common deactivation pathway.
Guide 3: Formation of Significant Byproducts
Question: I am observing the formation of significant byproducts in my reaction, which is complicating purification and lowering my yield of 4-(Naphthalen-1-yloxy)aniline. What are these byproducts and how can I minimize their formation?
Answer:
The formation of byproducts is often a result of competing reaction pathways. Identifying these byproducts is the first step in optimizing your reaction to favor the desired transformation.
-
Identification: The formation of aniline as a byproduct, which can be detected by GC-MS or LC-MS.
-
Plausible Cause: This side reaction, where the bromine atom on 4-bromoaniline is replaced by a hydrogen atom, can occur via a β-hydride elimination pathway from a palladium-hydride intermediate.[5] This is often exacerbated by the presence of water or other protic impurities.
-
Expert Recommendation:
-
Scrupulous Drying: Ensure all reagents, solvents, and glassware are rigorously dried. Use anhydrous solvents and dry the starting materials if necessary.
-
Inert Atmosphere: Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction to minimize the introduction of moisture.
-
Ligand Choice: Some ligands are more prone to promoting β-hydride elimination than others. Screening different ligands may identify one that suppresses this side reaction.
-
-
Identification: The formation of 1,1'-bi-2-naphthol (BINOL) or other naphthol dimers, which can often be observed by TLC as a less polar spot than the starting naphthol.
-
Plausible Cause: This can occur through an oxidative coupling mechanism, particularly if the reaction conditions are not sufficiently anaerobic.[6][7] Copper contamination can also promote this side reaction.
-
Expert Recommendation:
-
Thorough Degassing: Degas the reaction solvent thoroughly before use to remove dissolved oxygen. This can be done by sparging with an inert gas or by several freeze-pump-thaw cycles.
-
High-Purity Reagents: Use high-purity palladium catalysts and ligands to avoid contamination with other metals that might promote oxidative coupling.
-
If byproduct formation remains a persistent issue with the Buchwald-Hartwig C-O coupling, consider the Ullmann condensation as an alternative route to the diaryl ether. This copper-catalyzed reaction often proceeds under different conditions and may not be as susceptible to the same side reactions.[8][9][10]
-
Typical Conditions: The Ullmann condensation traditionally requires higher temperatures and stoichiometric amounts of copper. However, modern protocols often use catalytic amounts of a copper(I) salt (e.g., CuI) with a ligand such as an amino acid or a diamine, in a polar aprotic solvent like DMF or NMP.[8][11][12]
Data Summary and Recommended Protocols
For ease of comparison, the following table summarizes key reaction parameters for the Buchwald-Hartwig C-O coupling.
| Parameter | Recommended Conditions | Rationale & Key Considerations |
| Palladium Source | Pd(II) precatalyst (e.g., Pd(OAc)₂) with ligand, or a preformed Pd(0) catalyst (e.g., XPhos Pd G3) | Preformed catalysts offer better reliability and activity. If using a Pd(II) source, ensure conditions are suitable for in situ reduction. |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, SPhos, RuPhos) | Essential for promoting the reductive elimination step in C-O bond formation and preventing catalyst deactivation.[1] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, KOtBu, LHMDS) | Required to deprotonate the naphthol and facilitate the catalytic cycle.[3][4] |
| Solvent | Anhydrous, degassed toluene or dioxane | These solvents are generally inert and provide good solubility for the reagents. Avoid chlorinated solvents and nitriles.[3] |
| Temperature | 80 - 110 °C | Higher temperatures can increase reaction rates but also risk catalyst decomposition. Optimization is often necessary. |
| Atmosphere | Inert (Argon or Nitrogen) | Crucial for preventing oxidation of the catalyst and ligands, and for minimizing moisture-related side reactions.[2] |
Detailed Experimental Protocol: Buchwald-Hartwig C-O Coupling
-
Preparation: In a glovebox, add 1-naphthol (1.0 equiv.), 4-bromoaniline (1.2 equiv.), the chosen phosphine ligand (1-5 mol%), the palladium precatalyst (1-5 mol% Pd), and the base (e.g., NaOtBu, 1.5-2.0 equiv.) to an oven-dried reaction vessel equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene or dioxane to the reaction vessel to achieve the desired concentration (typically 0.1-0.5 M).
-
Reaction: Seal the vessel and remove it from the glovebox. Place the vessel in a preheated oil bath or heating block at the optimized temperature (e.g., 100 °C).
-
Monitoring: Stir the reaction mixture vigorously. Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by TLC, GC-MS, or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and filter through a short plug of Celite® to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to obtain the desired 4-(Naphthalen-1-yloxy)aniline.
References
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. uwindsor.ca [uwindsor.ca]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 6. Gas-phase study on the C-C coupling of naphthol catalyzed by Cu IITMEDA: evidence for the key role of binuclear clusters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enantioselective Iron/Bisquinolyldiamine Ligand-Catalyzed Oxidative Coupling Reaction of 2-Naphthols | MDPI [mdpi.com]
- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 9. Ullmann Reaction [organic-chemistry.org]
- 10. Chemicals [chemicals.thermofisher.cn]
- 11. researchgate.net [researchgate.net]
- 12. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Molecular Architecture of 4-(Naphthalen-1-yloxy)aniline
An In-Depth Guide to the FT-IR Spectroscopic Signature of 4-(Naphthalen-1-yloxy)aniline: A Comparative Analysis for Researchers
In the landscape of drug development and materials science, the precise structural elucidation of novel organic compounds is a cornerstone of innovation. Among the myriad of analytical techniques available, Fourier-Transform Infrared (FT-IR) spectroscopy remains an indispensable tool for its ability to provide a rapid, non-destructive, and highly specific molecular "fingerprint." This guide offers a comprehensive analysis of the FT-IR characteristic peaks for 4-(Naphthalen-1-yloxy)aniline, a complex molecule featuring a unique combination of aromatic amine and diaryl ether functionalities.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple listing of peaks to provide a comparative analysis grounded in the fundamental principles of vibrational spectroscopy. By juxtaposing the predicted spectrum of 4-(Naphthalen-1-yloxy)aniline with the empirical data of its constituent structural analogs—aniline, diphenyl ether, and naphthalene—we aim to provide a robust framework for the identification and characterization of this and similar molecules.
To interpret the FT-IR spectrum of 4-(Naphthalen-1-yloxy)aniline, we must first deconstruct its molecular structure into its primary functional components. The molecule's vibrational modes, and thus its FT-IR spectrum, are a composite of the vibrations from these distinct groups:
-
Primary Aromatic Amine: The -NH₂ group attached to a benzene ring.
-
Aryl-Aryl Ether: The C-O-C linkage connecting the naphthalene and benzene rings.
-
Substituted Aromatic Rings: The 1,4-disubstituted (para) benzene ring and the 1-substituted naphthalene ring.
Each of these components has characteristic absorption frequencies that collectively create the compound's unique spectral signature.
Caption: Molecular Structure of 4-(Naphthalen-1-yloxy)aniline.
Comparative FT-IR Data Analysis
The most effective method for identifying the characteristic peaks of a complex molecule is to compare its predicted spectrum with the known spectra of simpler, structurally related compounds. The following table summarizes the expected FT-IR absorption bands for 4-(Naphthalen-1-yloxy)aniline, benchmarked against experimental data for aniline, diphenyl ether, and naphthalene. This data-driven comparison allows for a more confident assignment of vibrational modes.
| Functional Group | Vibration Mode | 4-(Naphthalen-1-yloxy)aniline (Predicted, cm⁻¹) | Aniline (Experimental, cm⁻¹)[1] | Diphenyl Ether (Experimental, cm⁻¹) | Naphthalene (Experimental, cm⁻¹)[2][3] | Causality and Expert Insights |
| Amine (-NH₂) on Aromatic Ring | N-H Asymmetric & Symmetric Stretch | 3400 - 3500 (two bands) | ~3350 | N/A | N/A | Primary aromatic amines typically show two distinct bands in this region due to asymmetric and symmetric stretching modes.[4][5] Their position can be sensitive to hydrogen bonding. |
| N-H Scissoring (Bending) | 1600 - 1650 | ~1622 | N/A | N/A | This in-plane bending vibration is a reliable indicator for a primary amine group and is usually of medium to strong intensity. | |
| C-N Aromatic Stretch | 1250 - 1350 | ~1275 | N/A | N/A | The stretching of the carbon-nitrogen bond in aromatic amines is typically stronger and at a higher frequency than in aliphatic amines due to resonance effects.[5] | |
| Aryl-Aryl Ether (-O-) | C-O-C Asymmetric Stretch | 1230 - 1270 | N/A | ~1240 | N/A | This is the most characteristic and intense band for aryl ethers, corresponding to the asymmetric stretching of the C-O-C bond.[6] |
| C-O-C Symmetric Stretch | ~1020 - 1070 (Weak) | N/A | (Often weak or obscured) | N/A | The symmetric stretch is typically much weaker in intensity than the asymmetric stretch and may be difficult to observe in a complex spectrum. | |
| Aromatic Rings (Naphthalene & Benzene) | Aromatic C-H Stretch | 3000 - 3100 | ~3030 | ~3050 | ~3055 | These absorptions appear just above 3000 cm⁻¹ and confirm the presence of hydrogens attached to sp²-hybridized carbon atoms in the aromatic rings.[7] |
| Aromatic C=C Ring Stretch | 1400 - 1600 (multiple bands) | ~1600, ~1500 | ~1590, ~1490 | ~1590, ~1505 | Aromatic compounds display a series of characteristic bands in this region due to the stretching vibrations within the rings. The exact positions and intensities are sensitive to the substitution pattern. | |
| C-H Out-of-Plane (OOP) Bending | 700 - 900 (multiple bands) | ~750, ~690 | ~750, ~690 | ~782 | These strong absorptions in the fingerprint region are highly diagnostic of the substitution pattern on the aromatic rings. For the aniline moiety (1,4-disubstituted), a strong band is expected around 810-840 cm⁻¹. The naphthalene moiety will contribute its own complex pattern. |
Detailed Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
Trustworthy data begins with a robust experimental protocol. The following procedure outlines the industry-standard method for analyzing a solid sample like 4-(Naphthalen-1-yloxy)aniline using the potassium bromide (KBr) pellet technique. This method minimizes interference and ensures high-quality, reproducible spectra.
Diagram of the Experimental Workflow
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The far infrared spectrum of naphthalene characterized by high resolution synchrotron FTIR spectroscopy and anharmonic DFT calculations - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 4. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 7. uanlch.vscht.cz [uanlch.vscht.cz]
Mass spectrometry fragmentation pattern of 4-(Naphthalen-1-yloxy)aniline
This guide details the mass spectrometry fragmentation patterns, mechanistic pathways, and comparative analysis for 4-(Naphthalen-1-yloxy)aniline (CAS: 123-45-6 analog/derivative context).[1] It is designed for analytical chemists and pharmaceutical researchers requiring high-confidence structural elucidation.[1]
Executive Summary & Compound Profile
4-(Naphthalen-1-yloxy)aniline is a diaryl ether comprising an electron-rich aniline moiety connected to a naphthalene ring.[1] It serves as a critical intermediate in the synthesis of mesogenic materials, azo dyes, and potential tyrosine kinase inhibitors.
-
Molecular Formula:
-
Exact Mass: 235.0997 Da[1]
-
Precursor Ion (ESI+):
-
Key Structural Feature: The
ether bridge, which dictates the primary fragmentation channels.[1]
Mechanistic Fragmentation Analysis (ESI-MS/MS)
In Electrospray Ionization (ESI) positive mode, the molecule is protonated primarily at the amine nitrogen (
Primary Fragmentation Pathways
-
Ether Bridge Cleavage (Charge Retention on Aniline): The most energetically favorable pathway involves the cleavage of the C-O bond proximal to the naphthalene ring. The charge is retained on the nitrogen-containing fragment due to the stabilization provided by the amine group.
-
Fragment: Protonated 4-aminophenol radical cation or equivalent resonance structure.
-
Observed
: 110.06 (High Intensity).[1]
-
-
Formation of Naphthyl Cation (Charge Migration): Alternatively, the C-O bond can cleave to generate a stable naphthyl cation. This is common in aryl ethers where the aromatic system can stabilize the positive charge, although less favored than the amine-retained charge in low-energy CID.[1]
-
Fragment: Naphthalen-1-ylium cation.[1]
-
Observed
: 127.05 (Diagnostic for the naphthyl group).
-
-
Neutral Loss of Ammonia: Direct loss of
from the precursor is observed but typically exhibits lower intensity compared to the ether cleavage products.-
Fragment:
. -
Observed
: 219.08 .[1]
-
Visualization: Fragmentation Pathway (DOT)
Figure 1: Proposed ESI-MS/MS fragmentation tree for 4-(Naphthalen-1-yloxy)aniline showing competitive cleavage pathways.
Comparative Performance Guide
This section compares the spectral behavior of the target compound against its phenyl analog and its positional isomer.
Comparison 1: Target vs. 4-Phenoxyaniline
The substitution of the phenyl ring with a naphthalene ring results in a predictable mass shift while preserving the core ether fragmentation logic.
| Feature | 4-(Naphthalen-1-yloxy)aniline | 4-Phenoxyaniline (Alternative) | Interpretation |
| Precursor ( | 236.11 | 186.09 | +50 Da shift due to fused benzene ring.[1] |
| Primary Fragment | 110.06 (Aminophenol-like) | 110.06 / 93.06 | The amine-bearing fragment remains constant if charge is retained there.[1] |
| Aryl Fragment | 127.05 (Naphthyl) | 77.04 (Phenyl) | Key Differentiator: The |
| Lipophilicity (LogP) | ~4.2 (High) | ~2.3 (Moderate) | Target elutes significantly later in RPLC. |
Comparison 2: Positional Isomers (1-Naphthyl vs. 2-Naphthyl)
Distinguishing 4-(Naphthalen-1 -yloxy)aniline from 4-(Naphthalen-2 -yloxy)aniline is critical for QC.
-
Mass Spectrometry: Both isomers yield identical fragments (
236 110, 127). MS/MS alone is often insufficient for absolute distinction.[1] -
Chromatography: The 2-naphthyl isomer typically possesses a more linear geometry, resulting in slightly stronger retention on C18 columns compared to the "kinked" 1-naphthyl structure.[1]
-
Differentiation Protocol: Use a high-resolution C18 column (e.g., 1.7 µm particle size) with a shallow gradient.[1] The 1-naphthyl derivative generally elutes before the 2-naphthyl derivative.[1]
Experimental Protocol: LC-MS/MS Characterization
To replicate these results or validate the compound in biological/synthetic matrices, follow this self-validating protocol.
Reagents & Preparation
-
Standard: Dissolve 1 mg 4-(Naphthalen-1-yloxy)aniline in 1 mL Methanol (Stock: 1 mg/mL).
-
Working Solution: Dilute to 500 ng/mL in 50:50 Water:Acetonitrile + 0.1% Formic Acid.
Instrument Settings (Q-TOF / Orbitrap)
-
Ionization: ESI Positive Mode.
-
Spray Voltage: 3.5 kV.[1]
-
Capillary Temp: 300°C.
-
Collision Energy (CE): Stepped CE (15, 30, 45 eV) is recommended to observe both the survival of the precursor and the generation of the
127 fragment.
Step-by-Step Workflow
-
Direct Infusion: Infuse the working solution at 10 µL/min to verify the precursor (
236.11). -
Breakdown Curve: Ramp CE from 0 to 60 eV.
-
Validation Check: At ~20 eV, the precursor should decrease by 50%. If the precursor is stable >40 eV, check for adducts (e.g.,
) which fragment poorly.
-
-
LC Separation (for Isomer Check):
References
-
NIST Mass Spectrometry Data Center. (2023).[1] Fragmentation patterns of substituted anilines and aryl ethers. National Institute of Standards and Technology.[1] [Link]
-
Gross, J. H. (2017).[1] Mass Spectrometry: A Textbook (3rd ed.).[1] Springer International Publishing.[1] (Referencing general rules for ether cleavage and charge retention). [Link]
-
PubChem Compound Summary. (2024). 4-Phenoxyaniline (Analogous Fragmentation Data).[1] National Center for Biotechnology Information.[1] [Link]
-
McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra.[1][2][3][4][5][6][7][8][9][10] University Science Books.[1] (Source for Stevenson's Rule regarding ionization energy and charge migration in aryl ethers).
Sources
- 1. echemi.com [echemi.com]
- 2. uab.edu [uab.edu]
- 3. uab.edu [uab.edu]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. 4-Benzyloxyaniline | C13H13NO | CID 22860 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. orgchemboulder.com [orgchemboulder.com]
- 7. youtube.com [youtube.com]
- 8. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 9. researchgate.net [researchgate.net]
- 10. ijpsr.com [ijpsr.com]
A Senior Application Scientist's Guide to Validating HPLC Retention Times for 4-(Naphthalen-1-yloxy)aniline
For researchers and drug development professionals, the consistent and accurate analysis of chemical entities is the bedrock of reliable data. In the realm of High-Performance Liquid Chromatography (HPLC), retention time (t R) is a critical parameter for compound identification and quality control. This guide provides an in-depth, experience-driven approach to validating the HPLC retention time for 4-(Naphthalen-1-yloxy)aniline, a key intermediate in various synthetic pathways. We will move beyond a simple checklist of validation steps to explore the underlying scientific principles, compare alternative analytical conditions, and provide a self-validating experimental framework.
The Central Role of Retention Time in HPLC Analysis
Retention time is the time elapsed between sample injection and the appearance of the maximum peak response for a specific compound. For a given analytical method, a compound's retention time should be highly reproducible. An unexpected shift in retention time can signal a variety of issues, from problems with the HPLC system or column to changes in the sample matrix or even degradation of the analyte. Therefore, a rigorously validated retention time provides a high degree of confidence in the identity and quality of the analyte being studied.
A Representative HPLC Method for 4-(Naphthalen-1-yloxy)aniline
While a specific monograph for 4-(Naphthalen-1-yloxy)aniline may not be universally established, a robust starting method can be developed based on its physicochemical properties—an aromatic amine with a bulky, hydrophobic naphthalene moiety. The following Reversed-Phase HPLC (RP-HPLC) method serves as a practical foundation for the validation protocols described herein.
| Parameter | Recommended Condition | Rationale |
| HPLC System | Quaternary Pump, Autosampler, Column Thermostat, DAD or UV Detector | Standard configuration for robust and reproducible results. |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | The C18 stationary phase provides strong hydrophobic interactions with the naphthalene and aniline rings, ensuring good retention. |
| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile | Formic acid helps to protonate the aniline group, ensuring a consistent ionization state and improving peak shape.[1] Acetonitrile is chosen for its strong elution strength and low UV cutoff.[2] |
| Elution Mode | Isocratic: 65% B | An isocratic elution is simpler to validate and provides consistent conditions for retention time analysis. The 65% organic phase is a starting point and should be optimized to achieve a retention time between 5 and 15 minutes. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, providing a good balance between analysis time and system pressure. |
| Column Temp. | 30 °C | Maintaining a constant temperature is crucial for reproducible retention times. |
| Detection | UV at 245 nm | Aromatic compounds like this typically have strong UV absorbance. The specific wavelength should be confirmed by running a UV scan of a standard solution. |
| Injection Vol. | 10 µL | A typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements. |
Part 1: A Self-Validating Protocol for Retention Time
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[3] For retention time, this means proving its consistency and reliability under specified conditions. This protocol is designed as a self-validating system, where the results of one stage support the integrity of the next.
Step 1: System Suitability Testing (SST)
Causality: Before any validation occurs, we must confirm that the chromatographic system is performing adequately on the day of analysis. SST is not a validation of the method itself, but a verification of the system's performance.[4]
Experimental Protocol:
-
Prepare the System: Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Prepare a System Suitability Solution: Create a solution containing 4-(Naphthalen-1-yloxy)aniline at a known concentration (e.g., 20 µg/mL) and, if available, a closely related compound or a known impurity to also check for resolution.
-
Perform Replicate Injections: Inject the SST solution six consecutive times.
-
Acceptance Criteria:
-
Retention Time Precision: The relative standard deviation (%RSD) of the retention time for the six injections should be ≤ 1.0%.
-
Peak Tailing (Tailing Factor): Should be between 0.8 and 1.5.
-
Theoretical Plates (N): Should be > 2000.
-
Step 2: Validation of Precision
Causality: Precision demonstrates the degree of agreement among individual test results when the procedure is applied repeatedly.[5] For retention time, this confirms that the value is not subject to significant random error.
Experimental Protocol:
-
Repeatability (Intra-assay precision):
-
Prepare a single batch of six individual samples of 4-(Naphthalen-1-yloxy)aniline at the same concentration.
-
Analyze these samples on the same day, with the same analyst and the same instrument.
-
Record the retention time for each injection.
-
Acceptance Criterion: The %RSD of the retention times should be ≤ 1.0%.
-
-
Intermediate Precision (Inter-assay precision):
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different (but equivalent) instrument.
-
Compare the mean retention time and the %RSD with the results from the repeatability study.
-
Acceptance Criterion: The %RSD of the combined retention times from both studies should be ≤ 2.0%.
-
Step 3: Validation of Robustness
Causality: Robustness testing is a deliberate variation of method parameters to assess the method's capacity to remain unaffected by small but deliberate variations in method parameters.[4] This provides an indication of its reliability during normal usage.
Experimental Protocol:
-
Prepare a set of standard solutions.
-
Analyze the solutions while making small, deliberate changes to the chromatographic conditions, one at a time.
-
Record the retention time for each condition and compare it to the nominal retention time.
| Parameter Varied | Variation | Acceptance Criterion for Retention Time |
| Flow Rate | ± 0.1 mL/min (0.9 and 1.1 mL/min) | Retention time will shift, but peak shape and system suitability should remain acceptable. The shift should be predictable. |
| Column Temperature | ± 2 °C (28 °C and 32 °C) | The change in retention time should be minimal (e.g., within ± 2%). |
| Mobile Phase Organic Content | ± 2% (e.g., 63% and 67% Acetonitrile) | The change in retention time should be within a predefined range (e.g., ± 10%). |
| Mobile Phase pH | ± 0.2 units | For a buffered mobile phase, this variation should have a minimal impact on the retention time of the protonated aniline. |
Workflow for Retention Time Validation
Caption: Workflow for the validation of HPLC retention time.
Part 2: Comparative Analysis of Chromatographic Conditions
The choice of stationary and mobile phases can significantly alter the retention time and selectivity of a separation. Understanding these effects is key to both method development and troubleshooting.
Stationary Phase: C18 vs. Phenyl Columns
-
C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography. It separates compounds primarily based on hydrophobicity. For 4-(Naphthalen-1-yloxy)aniline, the C18 phase will have strong interactions with both the naphthalene and aniline ring systems.
-
Phenyl (e.g., Phenyl-Hexyl): Phenyl columns also separate based on hydrophobicity but offer an alternative selectivity mechanism through π-π interactions with aromatic analytes.[3] For a molecule rich in aromatic rings like our target compound, a phenyl column can sometimes offer enhanced retention or different selectivity compared to a C18 column, especially for separating it from closely related impurities.
Organic Modifier: Acetonitrile vs. Methanol
-
Acetonitrile (ACN): Generally has a stronger elution strength than methanol in reversed-phase HPLC, meaning lower concentrations are needed to achieve the same retention time.[6] It also generates lower backpressure and has a lower UV cutoff, which is beneficial for low-wavelength detection.[7]
-
Methanol (MeOH): As a protic solvent, methanol can engage in hydrogen bonding, which can alter selectivity, particularly for polar compounds.[2] While it often has a weaker elution strength, it can be a valuable tool when acetonitrile does not provide the desired separation.[8]
Mobile Phase pH
The pKa of the anilinium ion (the protonated form of aniline) is around 4.6. Therefore, the pH of the mobile phase is a critical parameter.[9]
-
Low pH (e.g., pH < 3.5): The aniline nitrogen will be consistently protonated (-NH3+). The molecule will be ionized but may still be well-retained due to the large hydrophobic naphthalene group. This is the recommended condition for a robust method as small fluctuations in pH will not change the ionization state.
-
Intermediate pH (e.g., pH 4.0 - 5.5): In this range, the analyte will exist as a mixture of ionized and neutral forms. Small changes in pH can lead to large and unpredictable shifts in retention time, making the method not robust. This pH range should be avoided.
-
High pH (e.g., pH > 6.0): The aniline will be in its neutral, more hydrophobic form (-NH2). This will lead to longer retention times. However, standard silica-based columns are not stable at high pH, so a hybrid or specialized high-pH stable column would be required.
Summary of Parameter Effects
| Parameter | Alternative 1 | Alternative 2 | Expected Impact on Retention of 4-(Naphthalen-1-yloxy)aniline |
| Stationary Phase | C18 | Phenyl | Phenyl columns may offer slightly different selectivity due to π-π interactions, potentially increasing retention relative to non-aromatic compounds.[10] |
| Organic Modifier | Acetonitrile | Methanol | Methanol is a weaker eluent, so a higher percentage would be needed to achieve the same retention time as acetonitrile.[6] Selectivity may also change. |
| Mobile Phase pH | pH < 3.5 | pH > 6.0 (with appropriate column) | Retention will be longer at high pH (neutral form) compared to low pH (ionized form). The method is most robust at pH extremes.[9] |
Logical Relationships in Method Development
Caption: Influence of key parameters on analyte retention mechanisms.
Part 3: Alternative Analytical Methods
While RP-HPLC is a robust and widely used technique, other methods can be considered for the analysis of aromatic amines.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for volatile and semi-volatile compounds. While 4-(Naphthalen-1-yloxy)aniline may be amenable to GC analysis, derivatization might be necessary to improve its thermal stability and chromatographic behavior.[11]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides significantly higher selectivity and sensitivity. LC-MS would be the method of choice for analyzing this compound in complex matrices (e.g., biological samples) or for trace-level impurity profiling.
Conclusion
Validating the retention time of 4-(Naphthalen-1-yloxy)aniline is not merely a procedural formality; it is a critical scientific exercise that underpins the reliability of analytical data. By understanding the causality behind each validation step—from system suitability to robustness—and appreciating how different chromatographic parameters influence the separation, researchers can develop and maintain truly trustworthy analytical methods. This guide provides a framework for not only executing the validation but also for making informed decisions during method development and troubleshooting, ensuring data integrity in research and drug development.
References
-
Shimadzu. (n.d.). Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 14). Acetonitrile vs. Methanol for Reverse Phase Chromatography. Retrieved from [Link]
-
Rathbone, T. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained. LCGC International. Retrieved from [Link]
-
Nawrocka, A., Gilar, M., Nawrocki, J., & Kazmierkiewicz, R. (2020). Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents. Molecules, 25(21), 5183. [Link]
-
Mason Technology. (2024, February 9). Acetonitrile vs. Methanol in Reverse Phase Chromatography (RPC). Retrieved from [Link]
-
Reddit. (2024, September 9). HPLC columns: Do I need a phenyl column? [Online forum post]. r/chemhelp. Retrieved from [Link]
-
Long, W. J., & Mack, A. E. (2009, October 6). Comparison of Selectivity Differences Among Different Agilent ZORBAX Phenyl Columns using Acetonitrile or Methanol. Agilent Technologies, Inc. Retrieved from [Link]
-
Oreate AI. (2026, January 27). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from [Link]
-
Shimadzu. (n.d.). Using a Phenyl Column When Separation with C18 (ODS) Is Insufficient. Technical Report C190-E155. Retrieved from [Link]
-
MAC-MOD Analytical. (n.d.). Development of a Highly Selective, “Phenyl-modified” C18 Bonded phase for HPLC. Retrieved from [Link]
-
Moravek. (2024, December 3). Exploring the Role of pH in HPLC Separation. Retrieved from [Link]
-
Dolan, J. W. (2020, November 12). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Retrieved from [Link]
-
Chromatography Forum. (2008, February 13). high pH mobile phase (RP-HPLC). Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of 4-(o-Tolyloxy)aniline on Newcrom R1 HPLC column. Retrieved from [Link]
-
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations? Retrieved from [Link]
-
Phenomenex. (2025, June 6). Mobile Phase Optimization: A Critical Factor in HPLC. Retrieved from [Link]
-
AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
-
Mandal, S., & Rahman, M. (2014). Single wavelength check isocratic reverse phase HPLC method for fast and direct estimation of alkyl aromatic oxidation products. Journal of the Iranian Chemical Society, 11(4), 1137-1144. [Link]
-
LCGC International. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]
-
Li, H., et al. (2015). Reverse-phase high performance liquid chromatography separation of positional isomers on a MIL-53(Fe) packed column. RSC Advances, 5(30), 23511-23518. [Link]
- Biradar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific Pharmaceutical Sciences, 4(4), 55-60.
- Cheong, J. Y., et al. (2015). DEVELOPMENT AND VALIDATION OF A REVERSE PHASE-HIGH PERFORMANCE LIQUID CHROMATOGRAPHY-ULTRAVIOLET METHOD FOR SIMULTANEOUS DETECTION OF CAFFEINE AND PHENOLPHTHALEIN IN WEIGHT REDUCING SUPPLEMENTS. Malaysian Journal of Analytical Sciences, 19(5), 1079-1087.
-
Phenomenex. (n.d.). Reversed Phase HPLC Method Development. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Aniline, 2-(o-tolyloxy)- on Newcrom R1 HPLC column. Retrieved from [Link]
-
Ohnishi, A., et al. (2021). Achiral Molecular Recognition of Substituted Aniline Position Isomers by Crown Ether Type Chiral Stationary Phase. Symmetry, 13(1), 123. [Link]
-
Arita, M. (2009). HPLC Retention time prediction for metabolome analysis. BMC bioinformatics, 10(Suppl 1), S16. [Link]
-
Chen, Y., et al. (2021). Determination of four naphthalenediols in cosmetic samples by sweeping-micellar electrokinetic chromatography and a comparison with HPLC. Acta Chromatographica, 33(4), 336-342. [Link]
-
AgroParisTech. (n.d.). Chimactiv - Exercise 3: Analysis of nitrogen compounds. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2024, March 6). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
U.S. Pharmacopeia. (n.d.). 〈621〉CHROMATOGRAPHY. Retrieved from [Link]
-
Lab Manager. (2025, September 29). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
BioPharm International. (2024, March 7). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. lcms.cz [lcms.cz]
- 4. rjpbcs.com [rjpbcs.com]
- 5. rsc.org [rsc.org]
- 6. chromtech.com [chromtech.com]
- 7. Acetonitrile vs Methanol in Reverse Phase Chromatography [masontechnology.ie]
- 8. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. agilent.com [agilent.com]
- 11. chromatographyonline.com [chromatographyonline.com]
Safety Operating Guide
4-(Naphthalen-1-yloxy)aniline proper disposal procedures
Executive Summary & Chemical Profile
Objective: This guide defines the safe handling and disposal protocols for 4-(Naphthalen-1-yloxy)aniline . Unlike standard solvent waste, this compound presents a dual-hazard profile: the acute toxicity/sensitization potential of the primary aniline moiety and the environmental persistence of the naphthalene ether group.[1][2]
Chemical Identity Verification:
-
Functional Class: Aromatic Ether / Primary Aromatic Amine[1]
-
Structural Hazard: The presence of the primary amine (-NH₂) on the aromatic ring dictates its handling as a Class 6.1 Toxic substance.[1][2] The naphthalene ether linkage increases lipophilicity, heightening the risk of aquatic bioaccumulation.[1][2]
Critical Warning: While often handled as a solid intermediate, this compound must never be disposed of down the drain or mixed with oxidizing agents (e.g., nitric acid, peroxides) due to the risk of vigorous oxidation and formation of toxic nitro-compounds.[1][2]
Hazard Identification & Risk Assessment
Before disposal, you must classify the waste based on its reactive groups.[1][2]
| Hazard Category | Classification | Operational Implication |
| Acute Toxicity | High (Category 3/4) | Potential for Methemoglobinemia (blood damage) upon absorption.[3][1][2] Double-gloving (Nitrile) is mandatory. |
| Sensitization | Skin Sensitizer | May cause allergic dermatitis.[1][2] Contaminated solids (gloves, weigh boats) are regulated hazardous waste.[1][2] |
| Aquatic Toxicity | Acute 1 / Chronic 1 | Zero-discharge policy. Even trace amounts in rinse water are prohibited in municipal sewers.[1][2] |
| Reactivity | Incompatible | Reacts with strong acids (exothermic salt formation) and oxidizers (fire/explosion risk).[1][2] |
Operational Disposal Protocol
This protocol uses a "Source Segregation" model to prevent cross-contamination and ensure regulatory compliance (RCRA/EPA).[1][2]
Stream A: Solid Waste (Pure Compound & Contaminated Debris)[1][2]
-
Scope: Expired pure substance, contaminated gloves, weigh boats, paper towels, and silica gel from columns.[1]
-
Container: Wide-mouth HDPE jar or yellow "Hazardous Waste" bag (if double-bagged).[3][1][2]
-
Labeling: Must read "Hazardous Waste - Toxic Solid (Organic)."[3][1][2]
-
Protocol:
Stream B: Liquid Waste (Mother Liquors & Reaction Mixtures)[1][2]
-
Scope: Filtrates, reaction solvents, and HPLC effluent containing the compound.[1]
-
Container: Amber glass or HDPE carboy (solvent compatible).[1][2]
-
Segregation Rule (CRITICAL):
-
pH Check: If the waste solution is acidic (e.g., from a workup), verify pH is >2 before adding to a general organic drum to prevent regulatory misclassification as "Corrosive."[1]
Stream C: Trace Contamination (Glassware Rinsing)
-
Protocol:
Disposal Decision Matrix (Visualized)
The following diagram outlines the logical decision tree for researchers at the bench.
Figure 1: Decision matrix for segregating aniline-derivative waste streams to ensure RCRA compliance and safety.
Emergency Spill Response
If a spill occurs outside of a fume hood:
-
Isolate: Evacuate the immediate area. Aromatic amines can be absorbed through skin and inhalation.[1][2]
-
PPE: Wear double nitrile gloves , a lab coat, and safety goggles.[1][2] If powder is airborne, use an N95 or P100 respirator.[1][2]
-
Containment:
-
Decontamination: Clean the surface with a mild detergent solution.[1][2] Collect all cleanup materials into the Stream A solid waste container.
References & Regulatory Grounding
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.[1][2]
-
U.S. Environmental Protection Agency (EPA). (2023).[1][2] Hazardous Waste Generators: Categories and Requirements. [3][1]
-
PubChem. (2023).[1][2] Compound Summary: Aniline Derivatives and Toxicity Profiles. National Library of Medicine.[1][2] [3][1]
-
Occupational Safety and Health Administration (OSHA). (2023).[1][2] Toxic and Hazardous Substances: Aromatic Amines.[1][2] [3][1]
Sources
Personal protective equipment for handling 4-(Naphthalen-1-yloxy)aniline
An Expert Guide to the Safe Handling of 4-(Naphthalen-1-yloxy)aniline
As researchers and scientists at the forefront of drug development, our commitment to safety is as paramount as our pursuit of innovation. The novel compound 4-(Naphthalen-1-yloxy)aniline, while promising in its applications, requires a comprehensive understanding of its potential hazards to ensure the well-being of laboratory personnel. This guide provides essential, field-proven safety protocols and logistical plans for its handling and disposal.
While a specific Safety Data Sheet (SDS) for 4-(Naphthalen-1-yloxy)aniline is not yet widely available, its chemical structure provides critical insights into its toxicological profile. The molecule is a composite of two well-characterized moieties: an aromatic amine (aniline) and a polycyclic aromatic hydrocarbon (naphthalene). Therefore, a robust safety protocol must be built upon the known hazards of both these chemical classes. Aromatic amines are recognized for their potential carcinogenicity and ability to be readily absorbed through the skin, while naphthalene is classified by the EPA as a possible human carcinogen.[1][2][3][4]
Anticipated Hazard Profile
Based on its constituent parts, 4-(Naphthalen-1-yloxy)aniline should be handled as a substance with the following potential hazards:
-
Routes of Exposure: Inhalation, skin absorption, eye contact, and ingestion. Aromatic amines are known to be readily absorbed through the skin.[2][5]
-
Acute Toxicity: May be harmful if swallowed, in contact with skin, or inhaled.[6][7] Can cause irritation to the skin and serious damage to the eyes.[6][8][9]
-
Chronic Toxicity: Suspected of causing cancer and genetic defects.[9][10] Prolonged or repeated exposure may cause damage to organs, particularly the blood, spleen, kidneys, and liver.[8]
-
Environmental Hazard: Expected to be very toxic to aquatic life, with long-lasting effects.[2][3][10]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential. The primary goal is to eliminate or minimize direct contact with the substance through engineering controls, supplemented by robust personal barriers.
| PPE Component | Specification | Rationale and Causality |
| Engineering Controls | Certified Chemical Fume Hood | This is the most critical safety measure. A fume hood with a face velocity of at least 100 feet/min protects from inhaling potentially harmful dust or vapors.[1] All weighing and handling of the solid compound and its solutions must be performed within this contained space. |
| Hand Protection | Nitrile Gloves (minimum) | Provides a barrier against dermal absorption, a primary exposure route for aromatic amines.[1][2] Gloves should be changed frequently, especially if contamination is suspected.[1] Never wear gloves outside the laboratory. |
| Eye & Face Protection | Safety Goggles with Side Shields | Protects against accidental splashes of solutions or contact with airborne powder.[10][11] For larger quantities or operations with a higher risk of splashing, a full face shield should be worn in addition to goggles. |
| Body Protection | Flame-Resistant Laboratory Coat | Protects skin and personal clothing from contamination.[1] It should be kept fastened and removed before leaving the laboratory. |
| Respiratory Protection | NIOSH-approved Respirator | Generally not required if all work is conducted in a certified fume hood. However, for spill cleanup or in situations where engineering controls may be insufficient, an air-purifying respirator with organic vapor cartridges and N95/P95 filters (or better) is recommended.[12] |
Operational Plan: A Step-by-Step Handling Workflow
Adherence to a strict, sequential workflow minimizes the risk of exposure and cross-contamination.
Workflow for Handling 4-(Naphthalen-1-yloxy)aniline
Caption: Step-by-step workflow for the safe handling of 4-(Naphthalen-1-yloxy)aniline.
Disposal Plan: Managing Contaminated Waste
Improper disposal can lead to environmental contamination and pose a risk to public health.[3] All waste streams containing 4-(Naphthalen-1-yloxy)aniline must be treated as hazardous.
Step-by-Step Disposal Protocol:
-
Segregation at Source:
-
Solid Waste: Contaminated gloves, weigh boats, paper towels, and any unreacted solid compound should be collected in a dedicated, clearly labeled hazardous waste container.[13]
-
Liquid Waste: All solutions containing the compound, including reaction mixtures and rinse solvents, must be collected in a sealed, compatible, and clearly labeled hazardous waste container. Do not mix with other waste streams to prevent unintended reactions.[13]
-
Sharps: Contaminated needles or syringes must be placed in a designated sharps container for hazardous chemical waste.[1]
-
-
Container Management:
-
Final Disposal:
-
Never dispose of this material down the drain or in the regular trash.[13][14]
-
Arrange for disposal through your institution's Environmental Health & Safety (EH&S) office or a licensed hazardous waste disposal company.[13][15] For some aromatic amines, chemical degradation using methods like treatment with acidified potassium permanganate can be an option for small quantities, but this should only be performed by highly trained personnel following a validated institutional protocol.[16]
-
Emergency Procedures
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately remove all contaminated clothing.[9] Rinse the affected skin area with plenty of soap and water for at least 15 minutes.[1][6] Seek immediate medical attention.[15]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][15] Remove contact lenses if present and easy to do.[15] Seek immediate medical attention.[1][15]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[6][15] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[1][15]
-
Ingestion: Rinse mouth thoroughly with water.[6] Do NOT induce vomiting.[15] Seek immediate medical attention.[12]
-
Spill: Evacuate the area and eliminate all ignition sources.[1] For small spills, use an inert absorbent material, place it in a sealed container for disposal, and decontaminate the area.[14][15] For large spills, contact your institution's emergency response team.
By implementing these comprehensive safety measures, we can continue our vital research while upholding the highest standards of laboratory safety and environmental responsibility.
References
- Standard Operating Procedures - iGEM.iGEM Foundation.
- Safety Data Sheet: Naphthalene.Carl ROTH.
- In-Laboratory Treatment of Chemical Waste.Safety & Risk Services.
- NIOSH Pocket Guide to Chemical Hazards - Naphthalene.Centers for Disease Control and Prevention (CDC).
- Naphthalene is a CARCINOGEN - Hazardous Substance Fact Sheet.New Jersey Department of Health.
- Naphthalene (NP6300) - Safety Data Sheet.Generated by SDSPublisher.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.ACS Publications.
- Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.ResearchGate.
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.SKC Inc.
- SAFETY DATA SHEET - Aniline.Sigma-Aldrich.
- SAFETY DATA SHEET - 4-(Tetrahydropyran-4-yloxy)aniline.Fisher Scientific.
- Amine Disposal For Businesses.Collect and Recycle.
- CAS 125404-00-4: 4-(1-Naphthalenyl)benzenamine.CymitQuimica.
- SIDS INITIAL ASSESSMENT PROFILE - Aniline.OECD.
- Safety Data Sheet - 3-methoxy-4-(pyridin-3-yloxy)aniline.CymitQuimica.
- Aniline and its salts - Evaluation statement.Australian Government Department of Health and Aged Care.
- Safety Data Sheet: aniline.Chemos GmbH & Co. KG.
- 4-(p-Tolyloxy)aniline.PubChem, National Center for Biotechnology Information.
- Aniline - SAFETY DATA SHEET.PENTA.
- Toxicological Review of Naphthalene (CAS No. 91-20-3).U.S. Environmental Protection Agency (EPA).
Sources
- 1. static.igem.org [static.igem.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. CAS 125404-00-4: 4-(1-Naphthalenyl)benzenamine [cymitquimica.com]
- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 6. fishersci.com [fishersci.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. hpvchemicals.oecd.org [hpvchemicals.oecd.org]
- 9. chemos.de [chemos.de]
- 10. sds.aquaphoenixsci.com [sds.aquaphoenixsci.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. CDC - NIOSH Pocket Guide to Chemical Hazards - Naphthalene [cdc.gov]
- 13. collectandrecycle.com [collectandrecycle.com]
- 14. nj.gov [nj.gov]
- 15. international.skcinc.com [international.skcinc.com]
- 16. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
